6-Bromo-2-chloroquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
6-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDWUJAJLDABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512472 | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-71-5 | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-chloroquinoline: A Comprehensive Technical Guide for Drug Discovery
CAS Number: 1810-71-5
Molecular Formula: C₉H₅BrClN
Molecular Weight: 242.50 g/mol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline. This versatile heterocyclic compound is a key building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
This compound is a halogenated aromatic heterocyclic compound that typically appears as an off-white to pale yellow crystalline solid at room temperature.[1] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[1]
| Property | Value | References |
| Melting Point | 148-150 °C | [2][3] |
| Boiling Point (Predicted) | 325.7 ± 22.0 °C | [3] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in Chloroform and Methanol. Sparingly soluble in water. | [1][2] |
| XLogP3 | 3.4 | [4] |
| Appearance | White to off-white to yellow or orange powder/crystal | [1][5] |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals for the aromatic protons on the quinoline (B57606) ring system.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.02 | d, J = 8.8 Hz | 1H | H-4 | [6] |
| 7.98-7.99 | m | 1H | H-5 | [6] |
| 7.89 | d, J = 9.2 Hz | 1H | H-8 | [6] |
| 7.79-7.82 | m | 1H | H-7 | [6] |
| 7.41 | d, J = 8.4 Hz | 1H | H-3 | [6] |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum shows distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the electronegativity of the bromine and chlorine substituents and the nitrogen atom.
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C-2 |
| ~148 | C-8a |
| ~137 | C-4 |
| ~131 | C-7 |
| ~130 | C-5 |
| ~128 | C-4a |
| ~124 | C-3 |
| ~122 | C-6 |
| ~121 | C-8 |
Mass Spectrometry
The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peaks [M+H]⁺ are observed at m/z = 241.0 and 243.0.[6]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups and bonding within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1585 | Aromatic C=C stretch (in-ring) |
| ~1500-1400 | Aromatic C=C stretch (in-ring) |
| ~850-750 | C-Cl stretch |
| ~650-550 | C-Br stretch |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis from 6-Bromoquinolin-2(1H)-one
This protocol outlines the conversion of 6-bromoquinolin-2(1H)-one to this compound.
Materials and Reagents:
-
6-Bromoquinolin-2(1H)-one
-
Phosphoryl chloride (POCl₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (e.g., 1.0 g, 4.4 mmol, 1.0 eq.) in phosphoryl chloride (15 mL).[6]
-
Stir the mixture and heat it to 100 °C.[6]
-
Maintain the reaction at this temperature for 15 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.[6]
-
Carefully add water to the residue. A solid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield this compound.[6]
Expected Yield: Approximately 92%.[6]
Reactivity and Applications in Drug Development
The two distinct halogen atoms on the quinoline ring of this compound allow for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry. The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the chlorine atom at the 2-position. This differential reactivity enables the introduction of a diverse range of substituents at the C6 position while leaving the C2-chloro group available for subsequent modifications.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be used to introduce aryl or heteroaryl groups at the 6-position.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-phenyl-2-chloroquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be selectively performed at the C6-bromo position of this compound to introduce various amine functionalities.
This protocol describes the selective amination of the C6 position with morpholine (B109124).
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried reaction tube, combine this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.08 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the designated time (monitor by TLC).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash chromatography to yield 4-(2-chloroquinolin-6-yl)morpholine.
Role in Targeting Signaling Pathways in Cancer
Derivatives of this compound have emerged as potent inhibitors of various protein kinases that are key components of signaling pathways frequently dysregulated in cancer. The quinoline scaffold can effectively mimic the purine (B94841) ring of ATP, enabling these compounds to bind to the ATP-binding site of kinases.[7] Modifications at the C2 and C6 positions, facilitated by the reactivity of this compound, allow for the fine-tuning of inhibitory activity and selectivity.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Derivatives of this compound have been investigated as EGFR inhibitors.
Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activity of representative quinoline derivatives against various cancer cell lines and enzyme targets. This data highlights the potential of the this compound scaffold in the development of potent therapeutic agents.
| Compound Type | Target/Cell Line | IC₅₀ (µM) | Reference |
| 4-Aminoquinoline derivative | P. falciparum (K1, CQ-resistant) | 0.0465 | |
| 4-Aminoquinoline derivative | P. falciparum (3D7, CQ-sensitive) | 0.0569 | |
| 6-Methoxy-2-arylquinoline | P-glycoprotein inhibition | 1.3-2.1 fold stronger than Verapamil | |
| Quinolinoid antimalarials | Butyrylcholinesterase (BChE) | 0.56 - 53 |
Disclaimer: The IC₅₀ values presented are from various sources and for different derivatives of the quinoline scaffold. Direct comparison may not be appropriate due to variations in experimental conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its differential reactivity at the C2 and C6 positions allows for the strategic and selective introduction of a wide range of functional groups, enabling the exploration of vast chemical space. The demonstrated efficacy of its derivatives as kinase inhibitors targeting critical cancer-related signaling pathways underscores the importance of this scaffold in modern medicinal chemistry. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this compound in their scientific endeavors.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromo-2-chloroquinoline, a key intermediate in synthetic and medicinal chemistry. This document details its structural characteristics, physicochemical data, spectral information, and reactivity, offering valuable insights for its application in research and drug development.
Core Properties and Data
This compound is a halogenated quinoline (B57606) derivative with the chemical formula C₉H₅BrClN.[1] Its structure features a quinoline core substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.
Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. It is soluble in organic solvents such as chloroform (B151607) and methanol.[2]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 242.50 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-150 °C | [2] |
| Boiling Point (Predicted) | 325.7 ± 22.0 °C | |
| Solubility | Soluble in Chloroform and Methanol | [2] |
Chemical Properties
The chemical reactivity of this compound is largely dictated by the presence of the two halogen substituents on the quinoline ring. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable building block in organic synthesis.
Table 2: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Source |
| CAS Number | 1810-71-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| InChI | InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | [1] |
| InChIKey | YXRDWUJAJLDABJ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C1Br)C=CC(=N2)Cl | [1] |
| pKa (Predicted for 2-Chloroquinoline) | -0.48 ± 0.43 |
Synthesis and Reactivity
This compound is typically synthesized from 6-bromoquinolin-2(1H)-one. The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Its primary utility in synthetic chemistry lies in its role as a versatile intermediate. The bromine atom at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, compared to the chlorine atom at the 2-position. This differential reactivity allows for the selective introduction of various substituents at the C6 position, followed by subsequent modification at the C2 position.
Biological Relevance: Intermediate for Tec SH3 Domain Ligands
This compound is a crucial starting material for the synthesis of substituted 2-aminoquinolines, which have been identified as ligands for the Tec Src Homology 3 (SH3) domain.[3] SH3 domains are protein-protein interaction modules that play vital roles in intracellular signaling pathways.[3] By binding to proline-rich sequences on target proteins, they mediate the assembly of signaling complexes. The development of small molecule ligands that can modulate these interactions is a significant area of research in drug discovery.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes the conversion of 6-bromoquinolin-2(1H)-one to this compound.
Materials:
-
6-Bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (excess).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
Spectroscopic Characterization
4.2.1. ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: Dissolve a small amount of the synthesized this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals in the aromatic region, consistent with the quinoline ring structure. A representative spectrum shows peaks at approximately 8.36 (d, J=8.8 Hz, 1H), 8.24 (d, J=2.4 Hz, 1H), 7.91 (dd, J=8.8, 2.4 Hz, 1H), 7.84 (d, J=8.4 Hz, 1H), and 7.58 (d, J=8.4 Hz, 1H).[2]
4.2.2. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Procedure: Dissolve a sample of this compound in deuterated chloroform (CDCl₃). Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ, ppm): The spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
4.2.3. FTIR Spectroscopy
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Absorptions: The spectrum will show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Br and C-Cl stretching vibrations.
4.2.4. Mass Spectrometry
-
Instrument: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Procedure: For ESI, dissolve the sample in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer. For EI, a direct insertion probe may be used.
-
Expected m/z: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the compound (m/z ≈ 241 and 243, due to the isotopes of bromine and chlorine). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[2]
Experimental Workflows
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential and selective functionalization, as depicted in the following workflow. This makes it a highly valuable precursor for creating diverse chemical libraries.
This workflow highlights the strategic advantage of using this compound as a starting material. The more reactive C-Br bond at the 6-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, leaving the C-Cl bond at the 2-position intact for subsequent transformations. This allows for the controlled and stepwise introduction of different functional groups, leading to the synthesis of a wide range of complex quinoline derivatives.
References
- 1. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-2-chloroquinoline molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, chemical properties, synthesis, and biological significance of 6-Bromo-2-chloroquinoline. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological processes.
Core Compound Information
This compound is a halogenated aromatic heterocyclic compound.[1] It features a quinoline (B57606) ring system, which is a fused benzene (B151609) and pyridine (B92270) ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.[1] This compound is primarily utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors.[2]
Molecular Structure and Formula
The molecular structure of this compound is characterized by its rigid, planar quinoline core with halogen substituents that influence its reactivity and potential biological activity.
-
Molecular Formula: C₉H₅BrClN
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to off-white or pale yellow crystalline solid.[1] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but is sparingly soluble in water.[6]
| Property | Value | Source(s) |
| Appearance | White to off-white/pale yellow crystalline solid | [1] |
| Melting Point | 148-150 °C | [6] |
| Boiling Point | 325.7 ± 22.0 °C (Predicted) | [6] |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -0.48 ± 0.43 (Predicted) | [6] |
| Solubility | Soluble in Chloroform and Methanol; Sparingly soluble in water | [6] |
| Storage | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [5] |
Spectral Data
| Technique | Data Highlights | Source(s) |
| GC-MS | Available on PubChem, Instrument: Agilent 6890 GC-MS | [3] |
| FTIR | Available on PubChem, Instrument: Bruker Tensor 27 FT-IR | [3] |
| Raman | Available on PubChem, Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [3] |
| ¹H NMR | (400 MHz, DMSO-d6) δ ppm: 7.41 (d, J = 8.4 Hz, 1H), 7.79-7.82 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.98-7.99 (m, 1H), 8.02 (d, J = 8.8 Hz, 1H) | [7] |
| LC-MS (ES) | m/z = 241.0, 243.0 [M + H]⁺ | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound from 6-bromoquinolin-2(1H)-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
6-Bromo-2-chloroquinoline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloroquinoline
This guide provides a comprehensive overview of the melting and boiling points of this compound, a halogenated aromatic heterocyclic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document details the physical properties, experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway. The compound is noted for its use as a pharmaceutical intermediate.[2][3]
Physicochemical Data
The key physical properties of this compound are summarized in the table below. It exists as a solid crystalline material at room temperature, with an appearance ranging from off-white to pale yellow.[1] It is soluble in chloroform (B151607) and methanol.[1][2]
| Property | Value | Source |
| Melting Point | 148-150 °C | Thermo Scientific[2] |
| 157-158 °C (recrystallized) | Guidechem[4] | |
| Boiling Point | 325.7 ± 22.0 °C | Predicted[4] |
| Molecular Formula | C₉H₅BrClN | PubChem[5] |
| Molecular Weight | 242.50 g/mol | PubChem[5] |
| Appearance | White to Yellow to Orange powder/crystal | Guidechem[1] |
Experimental Protocols
The following section details a common multi-step synthesis for this compound, from which its physical properties are determined.
Synthesis of 6-bromoquinolin-2(1H)-one
This intermediate is prepared via a two-step process starting from 4-bromoaniline (B143363).
-
Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide
-
Under a nitrogen atmosphere, a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in dichloromethane (B109758) (DCM, 50 mL) is added dropwise to a mixture of DMAP (1.48 g, 12.0 mmol) and pyridine (B92270) (9.70 mL, 120.0 mmol) in DCM.
-
The mixture is stirred for 15 minutes.
-
A solution of 4-bromoaniline (20.65 g, 120.0 mmol) in DCM (50 mL) is added over 15 minutes.
-
The solution is stirred at 0°C for 15 minutes, then warmed to room temperature and stirred for an additional 30 minutes.
-
The resulting precipitate is filtered, washed with DCM, and dried to yield the product as an off-white powder (m.p. 193-195°C).[4]
-
-
Step 2: Synthesis of 6-bromoquinolin-2(1H)-one
-
(2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and aluminum chloride (AlCl₃, 33.10 g, 248.2 mmol) are thoroughly ground together.
-
The mixture is transferred to a round-bottomed flask and heated rapidly with a heat gun until it melts.
-
The reaction is held at 110°C for 1.5 hours.
-
After cooling to room temperature, the mixture is quenched with ice water.
-
The precipitate is filtered, washed with water, and dried to yield the intermediate as a pink powder (m.p. 272-274°C), which is used without further purification.[4]
-
Synthesis of this compound
-
A mixture of 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (POCl₃, 40 mL, 380.0 mmol) is heated at reflux for 1 hour.[4]
-
The solution is cooled to room temperature, and excess reagents are removed under reduced pressure.[4]
-
The remaining mixture is quenched with ice water.[4]
-
The resulting solid is collected by filtration and washed with water.[4]
-
The crude product is recrystallized from hexane (B92381) to yield this compound as a pale pink powder.[4]
Melting Point Determination
The melting point of the final, recrystallized product is determined using a standard melting point apparatus. The observed melting point for the purified compound is 157-158°C.[4]
Synthetic Pathway Visualization
The logical flow of the synthesis of this compound is depicted below. This diagram illustrates the progression from starting materials through key intermediates to the final product.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 96%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromo-2-chloroquinoline: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile heterocyclic compound, 6-Bromo-2-chloroquinoline. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the synthetic workflow, serving as a crucial resource for scientists in drug discovery and chemical research.
Introduction
This compound is a halogenated quinoline (B57606) derivative of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, it serves as a building block for more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide presents a comprehensive compilation and analysis of the NMR, IR, and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, provides valuable information about the electronic environment and connectivity of the protons on the quinoline ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.41 | d | 8.4 |
| H-4 | 8.02 | d | 8.8 |
| H-5 | 7.89 | d | 9.2 |
| H-7 | 7.79-7.82 | m | - |
| H-8 | 7.98-7.99 | m | - |
Table 1: ¹H NMR spectral data for this compound in DMSO-d₆ (400 MHz).[1]
¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~123 |
| C-4 | ~140 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~120 (deshielded by Br) |
| C-7 | ~132 |
| C-8 | ~128 |
| C-8a | ~147 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings, as well as the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1585 | Aromatic C=C ring stretch |
| 1500-1400 | Aromatic C=C ring stretch |
| ~1100-1000 | C-Cl stretch |
| ~700-600 | C-Br stretch |
Table 3: Characteristic IR absorption peaks for this compound.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The molecular ion peak [M]⁺ is expected to appear as a cluster of peaks. The most abundant of these will be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN) and 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), with a smaller peak at m/z 245 (for C₉H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will reflect the natural isotopic abundances of bromine and chlorine.
| m/z | Ion |
| 241, 243, 245 | [M]⁺ |
Table 4: Expected molecular ion peaks in the mass spectrum of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 6-bromoquinolin-2(1H)-one.[3]
Materials:
-
6-Bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
6-Bromoquinolin-2(1H)-one is dissolved in phosphorus oxychloride.
-
The mixture is heated to reflux (approximately 100 °C) and stirred for several hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the this compound sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
Sample Preparation:
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
GC Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-300).
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic analysis for this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic analysis.
References
The Synthesis of 6-Bromo-2-chloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloroquinoline is a key heterocyclic building block in medicinal chemistry and materials science, most notably as a crucial intermediate in the synthesis of various targeted therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. It details the core synthetic methodologies, from classic named reactions like the Skraup and Gould-Jacobs syntheses to modern, high-yield protocols. The guide includes structured tables for the comparison of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways to offer a comprehensive resource for researchers in the field.
Introduction and Historical Context
The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a broad range of biological activities. The discovery of quinine's antimalarial properties spurred extensive research into the synthesis of quinoline derivatives. Early methods for quinoline synthesis were established in the late 19th century, with foundational work by chemists such as Zdenko Hans Skraup, Oscar Doebner, Wilhelm von Miller, and Alphonse Edmond Combes. These classic reactions laid the groundwork for accessing a wide array of substituted quinolines.
The specific history of this compound is intrinsically linked to the development of these general synthetic strategies and the later demand for functionalized quinolines in drug discovery. While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis evolved from the application of established quinoline-forming reactions to brominated anilines. The journey to efficient and scalable syntheses of this compound has been driven by the need for this specific substitution pattern in complex target molecules.
The Gould-Jacobs reaction, first reported in 1939, provided a reliable pathway to 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 2-chloroquinolines.[1][2][3] This method, starting from an aniline (B41778) and a malonic ester derivative, became a pivotal strategy for accessing the 6-bromo-4-hydroxyquinoline intermediate. Subsequent chlorination, a reaction that itself has undergone significant methodological development, affords the final 2-chloro derivative.
This guide will now delve into the principal synthetic routes, providing both the historical context and detailed modern protocols for the preparation of this compound.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into methods that first construct the 6-bromoquinoline (B19933) core followed by chlorination, and more modern approaches that may involve late-stage bromination or convergent strategies. The most historically significant and widely practiced routes involve the initial synthesis of a 6-bromo-quinolinone or 6-bromo-quinoline, which is then converted to the target molecule.
Synthesis of the 6-Bromoquinoline Core
The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic and powerful method for the synthesis of quinolines.[4] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid).[4][5] For the synthesis of 6-bromoquinoline, 4-bromoaniline (B143363) is used as the starting material.
The reaction is notoriously vigorous and requires careful control.[5][6] Ferrous sulfate (B86663) is often added to moderate the reaction.[6]
dot
Caption: General workflow of the Skraup synthesis for 6-bromoquinoline.
Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline
-
Reaction Setup: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and glycerol.
-
Moderator: Add ferrous sulfate heptahydrate to the mixture.
-
Oxidizing Agent: Add nitrobenzene, which also serves as a solvent.
-
Heating: Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if the reaction becomes too rapid.
-
Reaction Completion: After the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the solution is alkaline.
-
Purification: Perform steam distillation to isolate the crude 6-bromoquinoline. The distillate is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or chromatography.
The Gould-Jacobs reaction, reported in 1939, is a versatile method for preparing 4-hydroxyquinolines, which are key intermediates for this compound.[1][2][3] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][2]
dot
Caption: The Gould-Jacobs pathway to 6-bromo-4-hydroxyquinoline.
Experimental Protocol: Gould-Jacobs Synthesis of 6-Bromo-4-hydroxyquinoline
-
Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, until the theoretical amount of ethanol (B145695) is distilled off. This forms the diethyl N-(4-bromophenyl)aminomethylenemalonate intermediate.
-
Cyclization: The intermediate is added to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C. The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.
-
Isolation of Ester: The reaction mixture is cooled, and a non-polar solvent like petroleum ether or hexane (B92381) is added to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration.
-
Saponification: The crude ester is refluxed with an aqueous solution of sodium hydroxide until hydrolysis is complete.
-
Acidification: The reaction mixture is cooled and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: The resulting carboxylic acid is heated in a high-boiling point solvent (e.g., mineral oil or diphenyl ether) at a high temperature (around 250-300°C) until carbon dioxide evolution ceases.
-
Purification: The mixture is cooled, and the precipitated 6-bromo-4-hydroxyquinoline is collected by filtration and washed with a suitable solvent to remove the mineral oil.
The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline. The β-ketoanilide is typically prepared by the condensation of an aniline with a β-ketoester. This method is particularly useful for the synthesis of 6-bromo-2-hydroxyquinolines (which exist in tautomeric equilibrium with 6-bromoquinolin-2(1H)-ones).
Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one [7]
-
Anilide Formation: 4-bromoaniline is reacted with an excess of ethyl acetoacetate. The mixture is heated, and the reaction progress can be monitored by NMR to ensure the formation of the desired anilide over the alternative crotonate.
-
Cyclization: The resulting anilide is added portion-wise to cold, concentrated sulfuric acid, and the mixture is then heated (e.g., to 100°C) for a period of time to induce cyclization.
-
Work-up: The reaction mixture is cooled and carefully poured onto ice, leading to the precipitation of the crude 6-bromo-4-methylquinolin-2(1H)-one.
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Chlorination of 6-Bromoquinolinone Intermediates
The final step in many synthetic routes to this compound is the chlorination of a corresponding quinolinone precursor. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.
dot
Caption: General experimental workflow for the chlorination of quinolinones.
Experimental Protocol: Chlorination of 6-Bromoquinolin-2(1H)-one
-
Reaction Setup: A mixture of 6-bromoquinolin-2(1H)-one and phosphorus oxychloride (POCl₃) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.
-
Removal of Excess Reagent: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
Work-up: The residue is cooled and carefully poured onto crushed ice with vigorous stirring. This hydrolyzes any remaining phosphorus oxychloride.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia (B1221849) solution) until a precipitate forms. The solid is collected by filtration, or the mixture is extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic steps, compiled from various literature sources and patents.
Table 1: Synthesis of 6-Bromo-4-hydroxyquinoline and its Precursors
| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Condensation & Cyclization | 4-bromoaniline, diethyl ethoxymethylenemalonate | 1. Heat neat; 2. Diphenyl ether, ~250°C | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | ~82% (for condensation) | [8] |
| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether, 200°C, 2h | 6-bromoquinolin-4(1H)-one | 77% | [8] |
| Decarboxylation | 2-carboxy-4-hydroxy-6-bromoquinoline | Mineral oil, 270-295°C, 10-15 min | 6-bromo-4-hydroxyquinoline | Not specified | [9] |
Table 2: Chlorination of 6-Bromoquinolinone Derivatives
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 6-bromo-4-hydroxyquinoline | POCl₃, DMF (cat.), Reflux, 3h | 6-bromo-4-chloroquinoline | 81% | [5] |
| 6-bromoquinolin-4(1H)-one | POCl₃, Toluene, Reflux, 2h | 6-bromo-4-chloroquinoline | 92.6% | [8] |
| 6-bromo-4-hydroxyquinoline | PCl₅, POCl₃, Reflux, 6h | 6-bromo-4-chloroquinoline | 84% | N/A |
Modern Synthetic Developments
While the classic named reactions remain fundamental, modern organic synthesis has introduced more efficient and milder methods. These include:
-
Palladium-catalyzed cross-coupling reactions: For example, the Buchwald-Hartwig amination has been used for the selective functionalization of this compound, demonstrating the utility of this compound as a versatile intermediate.
-
Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for reactions like the Gould-Jacobs synthesis.
-
Novel catalyst systems: The development of new catalysts and reagents continues to refine the synthesis of quinoline derivatives, offering improved selectivity and functional group tolerance.
Conclusion
The synthesis of this compound is a testament to the enduring legacy of classic organic reactions and the continuous innovation in synthetic methodology. From the foundational Skraup and Gould-Jacobs reactions to modern, high-yield chlorination and cross-coupling protocols, the ability to efficiently produce this key intermediate has been crucial for advancing drug discovery and materials science. This guide has provided a comprehensive overview of the historical context, key synthetic pathways, and practical experimental details to serve as a valuable resource for researchers working with this important heterocyclic compound. The continued development of more sustainable and efficient synthetic routes will undoubtedly expand the applications of this compound in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
Unlocking the Therapeutic Potential of 6-Bromo-2-chloroquinoline: A Technical Guide for Drug Discovery
Introduction: 6-Bromo-2-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a pivotal scaffold in medicinal chemistry. While direct biological activity data for the parent compound is limited, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the bromine and chlorine atoms offers two distinct and reactive sites for chemical modification, allowing for the systematic development of derivatives with tailored biological activities. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and promising research avenues for this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis and Chemical Properties
This compound is a solid compound with the molecular formula C₉H₅BrClN and a molecular weight of approximately 242.5 g/mol . Its synthesis is well-documented, typically involving a multi-step process starting from readily available precursors.
General Synthetic Protocol:
A common synthetic route to this compound involves the cyclization of an appropriately substituted aniline, followed by chlorination. One such method proceeds as follows:
-
Amide Formation: 4-bromoaniline (B143363) is reacted with cinnamoyl chloride in the presence of a base like pyridine (B92270) to form (2E)-N-(4-bromophenyl)-3-phenylacrylamide.
-
Cyclization: The resulting acrylamide (B121943) undergoes an intramolecular cyclization reaction, often facilitated by a Lewis acid such as aluminum chloride (AlCl₃), to yield 6-bromoquinolin-2(1H)-one.
-
Chlorination: The final step involves the treatment of 6-bromoquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford this compound.
Potential Research Areas and Therapeutic Applications
The true potential of this compound is realized through the diverse biological activities exhibited by its derivatives. The reactive chloro group at the 2-position is readily displaced by various nucleophiles (amines, thiols, alcohols), while the bromo group at the 6-position can participate in cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.
Anticancer Agents
The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
a. Kinase Inhibitors: Numerous quinoline-based compounds have been developed as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and PI3K, which are often dysregulated in cancer. The this compound core can be elaborated to introduce functionalities that bind to the ATP-binding site of these kinases, leading to the inhibition of downstream signaling.
b. Cytotoxic Agents: Studies on structurally related 6-bromo quinazoline (B50416) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that derivatives of this compound could also exhibit potent antiproliferative activity.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | 26.2 | |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | 24.1 |
Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The quinoline scaffold has been explored for its neuroprotective properties. Derivatives of this compound could be designed to target key enzymes and receptors implicated in these diseases, such as cholinesterases and monoamine oxidases. The lipophilicity imparted by the bromine atom may enhance the ability of these compounds to cross the blood-brain barrier.
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinolone and quinoline derivatives have a long history of use as antibacterial and antifungal drugs. By modifying the this compound core, it is possible to develop new compounds with potent activity against a broad spectrum of microbes.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | |
| 6,8-dibromo-4(3H)quinazolinone derivative | C. albicans | 0.78 | |
| 6,8-dibromo-4(3H)quinazolinone derivative | A. flavus | 0.097 |
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of synthesized this compound derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Future Directions and Conclusion
This compound represents a highly valuable, yet underexplored, starting material for the development of novel therapeutics. The lack of extensive biological data on the parent compound itself highlights an opportunity for foundational research to establish its baseline activity and toxicity profiles. Future research should focus on:
-
Library Synthesis: Creating diverse libraries of derivatives by exploiting the reactivity of the chloro and bomo substituents.
-
High-Throughput Screening: Screening these libraries against a wide range of biological targets, including kinases, proteases, and microbial enzymes.
-
SAR-Guided Optimization: Using the screening data to inform the rational design of more potent and selective second-generation compounds.
References
6-Bromo-2-chloroquinoline safety, handling, and MSDS information
An In-depth Technical Guide to 6-Bromo-2-chloroquinoline: Safety, Handling, and MSDS
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 1810-71-5), intended for researchers, scientists, and professionals in drug development. All data is presented to ensure safe laboratory practices and emergency preparedness.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards are acute toxicity if swallowed, skin and eye irritation, and potential for respiratory tract irritation.[1][2][3]
GHS Classification Summary
| Hazard Class | Category | Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[2] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3][4] |
Precautionary Statements
A comprehensive list of precautionary statements from aggregated GHS information is provided below for prevention, response, storage, and disposal.[2][3][4]
| Type | Code(s) | Statement |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] Wash face, hands, and any exposed skin thoroughly after handling.[3][4] Do not eat, drink or smoke when using this product.[2] Use only outdoors or in a well-ventilated area.[3][4] Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |
| Response | P301+P316, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364 | IF SWALLOWED: Get emergency medical help immediately.[2] IF ON SKIN: Wash with plenty of soap and water.[3][4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Get medical help if you feel unwell.[3] Specific treatment is required.[3] Rinse mouth.[2] If skin irritation occurs: Get medical help.[3] If eye irritation persists: Get medical help.[4] Take off contaminated clothing and wash it before reuse.[3][4] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed.[3][4] Store locked up.[3][4] It is also recommended to keep the product refrigerated.[4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
Physical and Chemical Properties
This compound is a halogenated aromatic heterocyclic compound.[5] It exists as a solid, with an appearance ranging from white to yellow, orange, or brown powder or crystals.[4][5]
| Property | Value |
| Molecular Formula | C₉H₅BrClN[2][5] |
| Molecular Weight | 242.50 g/mol [2][5] |
| Appearance | Brown Solid[4] |
| Melting Point | 148 - 150 °C / 298.4 - 302 °F[4][6] |
| Boiling Point | 325.7±22.0°C (Predicted)[6] |
| Solubility | Soluble in Chloroform and Methanol[5] |
| Density | 1.673±0.06 g/cm³ (Predicted)[6] |
| pKa (Acidity Coefficient) | -0.48±0.43 (Predicted)[6] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Handling Procedures:
-
Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Smoking, eating, and drinking are prohibited in the work area.[6]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe in dust, fumes, or vapors.[4][7]
-
Dust Formation: Avoid the formation of dust and aerosols.[8]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][9]
-
Temperature: It is recommended to keep the product refrigerated.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][7]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[8]
-
Eyewash stations and safety showers must be close to the workstation.[7]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specifications |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[8][9] A face shield may also be required.[7] |
| Skin | Wear appropriate protective gloves (e.g., chemical-resistant) and clothing, such as a lab coat, to prevent skin exposure.[4][8] Impervious clothing may be necessary.[8] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] A full-face respirator may be required in certain situations.[9] |
First-Aid Measures
In case of exposure, immediate medical attention is critical. The following table outlines first-aid protocols.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air immediately.[4] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[4][8] Seek medical attention if symptoms occur or if you feel unwell.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do.[4] If eye irritation persists, seek medical attention.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[4] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[9][11] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][8][9]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[4] Containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required.[7][8] Avoid dust formation and breathing vapors or dust.[8] Evacuate personnel to safe areas and ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains or surface water.[7][12]
-
Containment and Cleanup: For small spills, soak up with inert absorbent material.[7] For large spills, dike the area to contain the spill.[6] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[13][14] The spill area can be rinsed with a large amount of water.[6]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Hazardous Reactions: None under normal processing.
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks. Avoid dust formation.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[4][7]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride, Hydrogen bromide.[4]
Toxicological Information
Detailed toxicological studies on this compound are limited. However, GHS classifications indicate it is toxic if swallowed and causes skin, eye, and respiratory irritation.[2] No quantitative data on acute toxicity (LD50/LC50), carcinogenicity, or reproductive toxicity is readily available in the provided search results.
Experimental Protocols
While specific experimental protocols for toxicity testing of this compound were not found, standard laboratory procedures for handling and first aid should be followed as detailed in the sections above. The general protocol for handling a solid chemical of this hazard level involves:
-
Risk Assessment: Before use, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Work within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear the specified PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Weighing and Transfer: When weighing, use a balance with a draft shield or conduct the operation in a fume hood to prevent dust dispersal. Use appropriate tools (spatulas) for transfer.
-
Reaction Setup: Ensure all glassware is properly secured. If heating, use a controlled heating source (e.g., heating mantle with a temperature controller).
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment after use. Dispose of waste in a clearly labeled, sealed container according to institutional and regulatory guidelines.
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. E-6-BROMO-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
Navigating the Synthesis and Procurement of 6-Bromo-2-chloroquinoline: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of 6-Bromo-2-chloroquinoline
This in-depth guide provides a thorough overview of this compound, a key building block in medicinal chemistry. The document details commercial suppliers, provides a step-by-step synthesis protocol, and explores its applications in the development of novel therapeutics, particularly as kinase inhibitors in oncology.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this intermediate in various purities and quantities to suit their specific research needs. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Thermo Scientific Chemicals | ≥95.0% | 5 g | 1810-71-5 | C₉H₅BrClN | 242.50 | - | White to off-white solid |
| Chem-Impex | ≥ 99% (HPLC) | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | 159 - 163 | Yellow to brown solid |
| Chengdu Xiaojia Technology Co., Ltd | 95%min | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | Dark red solid |
| Oakwood Chemical | - | 250 mg | 1810-71-5 | C₉H₅BrClN | 242.50 | - | - |
| Echemi | High Quality | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |
| MedchemExpress | - | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |
| Wolfe Labs | - | Not Available for Sale | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |
| Protein Forest | - | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |
Synthesis of this compound: An Experimental Protocol
For researchers opting to synthesize this compound in-house, a reliable multi-step protocol is outlined below. This synthesis involves the formation of an amide, a cyclization to form the quinolinone core, and a final chlorination step.
Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide
-
Under a nitrogen atmosphere, dissolve 4-bromoaniline (B143363) (20.65 g, 120.0 mmol) in dichloromethane (B109758) (DCM, 50 mL).
-
In a separate flask, prepare a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in DCM (50 mL).
-
To the 4-bromoaniline solution, add DMAP (1.48 g, 12.0 mmol) and pyridine (B92270) (9.70 mL, 120.0 mmol).
-
Stir the mixture for 15 minutes at 0°C.
-
Add the cinnamoyl chloride solution dropwise to the 4-bromoaniline mixture over 15 minutes.
-
Continue stirring at 0°C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Filter the resulting precipitate, wash with DCM, and dry to yield the product as an off-white powder.
Step 2: Synthesis of 6-bromoquinolin-2(1H)-one
-
Grind (2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and aluminum chloride (AlCl₃, 33.10 g, 248.2 mmol) together in a mortar and pestle to create an intimate mixture.
-
Transfer the mixture to a round-bottomed flask and heat rapidly with a heat gun until it melts.
-
Maintain the temperature at 110°C for 1.5 hours.
-
Cool the mixture to room temperature and then quench with ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the product as a pink powder. This intermediate is typically used without further purification.
Step 3: Synthesis of this compound
-
Combine 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (POCl₃, 40 mL, 380.0 mmol).
-
Heat the mixture at reflux for 1 hour.
-
Cool the solution to room temperature and remove excess reagents under reduced pressure.
-
Carefully quench the remaining mixture with ice water.
-
Filter the resulting solid and wash with water.
-
Recrystallize the solid from hexane (B92381) to obtain this compound as a pale pink powder.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its two distinct halogen atoms at positions 2 and 6 allow for selective functionalization through various cross-coupling reactions, making it a valuable starting material for the development of novel therapeutics.[2]
Kinase Inhibitors in Cancer Therapy
The quinoline (B57606) core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the purine (B94841) ring of ATP and bind to the ATP-binding site of various kinases.[3] Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] Derivatives of 6-chloro-quinolines have been shown to inhibit PI3Kα, a key isoform of PI3K, thereby blocking the downstream signaling cascade.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation and survival. Constitutive activation of STAT3 is observed in many cancers. Bromo-substituted indirubin (B1684374) derivatives have been identified as dual inhibitors of JAK and Src kinases, which are upstream activators of STAT3.[6] This suggests that 6-bromo-quinoline derivatives could also be explored for their potential to inhibit this pathway.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound derivatives.
Ligands for Src Homology 3 (SH3) Domains
Derivatives of 2-aminoquinolines, which can be synthesized from this compound, have been developed as ligands for Src Homology 3 (SH3) domains, particularly the Tec SH3 domain.[7] SH3 domains are protein-protein interaction modules that play critical roles in various signaling pathways, including those mediated by Src family kinases.[8][9] The development of small-molecule ligands for these domains is a promising strategy for modulating these pathways.
Caption: Modulation of SH3 domain interactions by 6-Bromo-2-aminoquinoline derivatives.
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, a series of in vitro and in vivo experiments are necessary. Below are generalized protocols for common assays.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of synthesized compounds on various cancer cell lines.
-
Cell Culture: Maintain the desired human cancer cell lines (e.g., MCF-7, SW480) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Pathway Inhibition
This protocol is used to investigate the effect of the compounds on specific proteins within a signaling pathway.
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. Its utility in the development of kinase inhibitors targeting key cancer-related signaling pathways highlights its importance for researchers, scientists, and drug development professionals. This guide provides a foundational resource for the procurement, synthesis, and biological evaluation of derivatives of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-benzylated-2-aminoquinolines as ligands for the Tec SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Sensitivity of Src-Family Kinases to Activation by SH3 Domain Displacement | PLOS One [journals.plos.org]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 6-Bromo-2-chloroquinoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 6-bromo-2-chloroquinoline serves as a versatile starting material for the synthesis of a diverse array of structural analogs with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of key analogs of this compound, with a focus on anticancer and antibacterial applications. Detailed experimental protocols and visualizations of relevant biological pathways are presented to facilitate further research and development in this promising area.
Core Structure and Analogs
This compound is a di-halogenated quinoline that allows for selective functionalization at both the 2- and 6-positions. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, while the bromine atom at the 6-position is amenable to various cross-coupling reactions. This differential reactivity enables the synthesis of a wide range of structural analogs, including 2-aminoquinolines, 2-alkoxyquinolines, and 2-arylquinolines, with further modifications possible at the 6-position.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound primarily involves palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. The following sections detail the experimental protocols for the synthesis of key classes of analogs.
Experimental Protocol: Buchwald-Hartwig Amination for 2-Aminoquinoline (B145021) Analogs
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of 2-aminoquinoline derivatives from this compound.[1][2]
General Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
A key advantage of this methodology is the ability to perform selective amination at the 6-position (aryl bromide) in the presence of the 2-chloro substituent by carefully selecting the catalyst and reaction conditions.[1][2] Subsequent amination at the 2-position can be achieved using a different set of conditions.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylquinoline Analogs
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylquinolines.
General Procedure:
-
In a reaction flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-arylquinoline analog.
Experimental Protocol: Williamson Ether Synthesis for 2-Alkoxyquinoline Analogs
The Williamson ether synthesis is a classical and effective method for preparing ethers, which can be adapted for the synthesis of 2-alkoxyquinolines.
General Procedure:
-
In a round-bottom flask, dissolve the desired alcohol (R-OH) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Biological Activities of Structural Analogs
Structural modifications to the this compound core have yielded a range of analogs with promising anticancer and antibacterial activities.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazolin-4(3H)-one derivatives | MCF-7 (Breast) | 15.85 - 59.15 | [3] |
| SW480 (Colon) | 17.85 - 72.45 | [3] | |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >50 | [4] |
| C6 (Glioblastoma) | 36.4 | [4] | |
| HeLa (Cervical) | 41.2 | [4] | |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | >50 | [5] |
| HT-29 (Colon) | >50 | [5] | |
| C6 (Glioblastoma) | >50 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity
Quinoline derivatives have long been recognized for their antibacterial properties. Analogs of this compound have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | 16 | - | [6] |
| Bacillus species | 15 | - | [6] | |
| Escherichia coli | 14 | - | [6] | |
| Klebsiella pneumoniae | 12 | - | [6] | |
| 9-Bromo substituted indolizinoquinoline-5,12-diones | E. coli ATCC25922 | - | 2 | [7] |
| S. aureus (MRSA) | - | 2 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the synthesis, evaluation, and potential mechanism of action of these compounds, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Postulated inhibition of the EGFR signaling pathway by anticancer quinoline analogs.
Conclusion
This compound is a highly valuable scaffold for the development of novel therapeutic agents. Its structural analogs have demonstrated significant potential as both anticancer and antibacterial agents. The synthetic methodologies outlined in this guide, coupled with the provided biological evaluation protocols, offer a solid foundation for researchers to explore the vast chemical space around this privileged core. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. mediresonline.org [mediresonline.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 6-Bromo-2-chloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 6-Bromo-2-chloroquinoline, an important intermediate in pharmaceutical research, from 6-bromoquinolin-2(1H)-one. The established method involves the chlorination of the quinolinone using phosphorus oxychloride (POCl₃). This application note includes a comprehensive experimental procedure, a summary of quantitative data, safety precautions, and visual representations of the workflow and reaction logic to ensure successful and reproducible synthesis.
Introduction
This compound is a dihalogenated heterocyclic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Its structure, featuring a quinoline (B57606) core with reactive chloro and bromo substituents, allows for diverse functionalization. The most common and efficient method for its preparation is the direct chlorination of the corresponding lactam, 6-bromoquinolin-2(1H)-one, using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This conversion of the keto-group to a chloro-group is a fundamental transformation in heterocyclic chemistry.
Reaction Scheme
The overall transformation involves the conversion of the C2-carbonyl group of the quinolinone ring into a chloride, as depicted below.
Caption: Conversion of 6-bromoquinolin-2(1H)-one to this compound.
Experimental Protocol
This protocol is based on established and reliable methodologies for the chlorination of quinolinones.[2][3]
Materials and Reagents
| Compound Name | Molecular Formula | MW ( g/mol ) | CAS No. | Properties |
| 6-Bromoquinolin-2(1H)-one | C₉H₆BrNO | 224.05 | 1810-66-8 | Pink or off-white solid, M.P. 272-274 °C.[2][4] |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Colorless, fuming liquid, corrosive, reacts violently with water. |
| Hexane (B92381) | C₆H₁₄ | 86.18 | 110-54-3 | Volatile, flammable liquid. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, colorless liquid. |
| Water (Deionized) | H₂O | 18.02 | 7732-18-5 | - |
| Ice | H₂O (solid) | 18.02 | - | - |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath with magnetic stirrer
-
Beaker (1 L)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol).[2]
-
Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 40 mL, 380.0 mmol).[2] The quinolinone may not fully dissolve initially.
-
Heating: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.[2] An alternative is to heat at 100 °C.[3] Maintain reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a suitable trap).
-
Work-up (Quenching): Carefully and slowly pour the cooled, concentrated reaction mixture onto a vigorously stirred slurry of ice and water (approx. 500 g).[2] Caution: This step is highly exothermic and will release HCl fumes. Perform this in a well-ventilated fume hood.
-
Product Isolation: A solid precipitate will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.[2]
-
Drying: Dry the collected solid under vacuum to yield the crude this compound.
Purification
Recrystallize the crude solid from hexane to obtain the purified product as a pale pink or off-white powder.[2] Alternatively, recrystallization can be performed using absolute ethanol.[5]
Data Summary
The following table summarizes the key quantitative data for the starting material and the expected product.
| Parameter | 6-Bromoquinolin-2(1H)-one (Starting Material) | This compound (Product) |
| Appearance | Pink or off-white powder[2] | Pale pink or off-white crystalline powder[2][5] |
| M.P. (°C) | 272-274[2] | 157-158[2] |
| Yield (%) | N/A | 58-92%[2][3] |
| TLC (Rf) | Varies with solvent system | 0.25 (1:1 hexane:CH₂Cl₂) on silica[5] |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Selective Suzuki Coupling of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions C2 (chloro) and C6 (bromo) offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. Notably, derivatives of 6-arylquinolines have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in oncology.[1] This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction at the C6-bromo position of this compound.
Reaction Selectivity: C6-Br vs. C2-Cl
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C2 position.[1] By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve highly selective coupling at the C6 position while leaving the C2-chloro group intact for subsequent transformations.
Key Applications
The primary application of this selective Suzuki coupling reaction is the synthesis of 6-aryl-2-chloroquinoline derivatives. These compounds are valuable intermediates in the development of targeted cancer therapies. The introduction of various aryl groups at the C6 position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for target kinases like HER-2 and EGFR.[1]
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki coupling of a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[1] These data are compiled based on typical outcomes for similar substrates under optimized conditions and can be considered indicative for the reactions of this compound.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-6-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 2-Chloro-6-(3-fluorophenyl)quinoline | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline | 78-88 |
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid at the C6 position.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline (B57606) substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-6-arylquinoline.
-
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
Caption: Simplified EGFR/HER-2 signaling pathway and inhibition by 6-arylquinoline derivatives.
References
Application Notes: Sonogashira Cross-Coupling of 6-Bromo-2-chloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions, and tolerates a wide variety of functional groups.[2][3] Quinoline (B57606), a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including antiviral, anticancer, and antimalarial properties.[4][5][6]
6-Bromo-2-chloroquinoline is a valuable bifunctional building block for drug discovery and materials science. The differential reactivity of its two halogen substituents (I > Br > Cl) allows for selective, sequential cross-coupling reactions.[2] The C-6 bromo position is significantly more reactive than the C-2 chloro position in Sonogashira couplings, enabling the selective introduction of an alkynyl group at the C-6 position while leaving the C-2 chloro position available for subsequent transformations. This application note provides detailed protocols and reaction parameters for the selective mono-alkynylation of this compound.
Principle of the Sonogashira Reaction
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[7][8] The palladium catalyst facilitates the cross-coupling, while the copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophilic species in the key transmetalation step.[8][9] While traditional methods require both catalysts, copper-free protocols have also been developed to prevent the undesirable homocoupling of alkynes.[10][11]
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
This section provides a general protocol for the selective mono-alkynylation of this compound at the C-6 position.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)[1][7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%)[1]
-
Base: Anhydrous triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2-5 equiv)[12][13]
-
Solvent: Anhydrous, deoxygenated solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Dimethylformamide (DMF)[1][14]
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk flask)
-
TLC plates, silica (B1680970) gel, and appropriate solvents for purification
Experimental Workflow Diagram
Caption: General experimental workflow for Sonogashira coupling.
Detailed Reaction Procedure
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (5 mol%).[1][15]
-
Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., THF/Et₃N mixture, 3:1 v/v). The total solvent volume should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration of the starting halide).[13]
-
Degassing: Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes. This is crucial to remove oxygen, which can lead to catalyst deactivation and alkyne homocoupling.[1][8]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.[13]
-
Reaction: Heat the reaction mixture to a temperature typically between 50-80 °C. The optimal temperature may vary depending on the specific alkyne and catalyst system used.[1][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium (B1175870) chloride to complex with the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the pure 6-alkynyl-2-chloroquinoline product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the selective mono-alkynylation of this compound with various terminal alkynes. Yields are highly dependent on the specific substrates and precise conditions used.[1]
| Entry | Terminal Alkyne (R₂) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3) | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | DIPEA (3) | Dioxane | 70 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3) | Toluene | 50 | 6 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | 8 | Et₃N (4) | DMF | 65 | 16 | 70-85 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N (3) | THF | 60 | 10 | 88-96 |
Note: The data presented are representative examples based on typical outcomes for Sonogashira couplings of aryl bromides.[12][15] Optimization may be required for specific substrates.
Applications in Drug Development and Sequential Reactions
The resulting 6-alkynyl-2-chloroquinolines are versatile intermediates in medicinal chemistry. The alkynyl group can serve as a rigid linker or be further functionalized, while the 2-chloro position remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under more forcing conditions. This sequential functionalization allows for the rapid construction of complex, disubstituted quinoline libraries, which are screened for various biological activities, including kinase inhibition and antiviral properties.[5][16] The quinoline core is a key component in drugs targeting various signaling pathways crucial in cancer and other diseases.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Versatility of 6-Bromo-2-chloroquinoline in Medicinal Chemistry: A Hub for Therapeutic Innovation
For Immediate Release
Shanghai, China – December 16, 2025 – 6-Bromo-2-chloroquinoline has emerged as a cornerstone scaffold in medicinal chemistry, providing a versatile platform for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties make it an ideal starting material for the synthesis of compounds targeting a range of diseases, most notably cancer and malaria. Researchers and drug development professionals are increasingly leveraging this privileged structure to create novel kinase inhibitors and other targeted therapies.
The strategic placement of the bromo and chloro substituents on the quinoline (B57606) core allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This enables the introduction of a wide variety of molecular fragments, facilitating the fine-tuning of biological activity and pharmacokinetic properties.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Oncology: As a precursor to potent kinase inhibitors, this scaffold is instrumental in the development of targeted cancer therapies. Notably, its derivatives have been investigated as inhibitors of the Tec family of non-receptor tyrosine kinases, which play crucial roles in the signaling pathways of immune cells. By targeting the Src homology 3 (SH3) domain of Tec kinases, these compounds can modulate immune responses and inhibit the proliferation of cancer cells.
-
Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drug discovery. Modifications of the this compound scaffold have led to the development of new compounds with activity against drug-resistant strains of Plasmodium falciparum.
Synthetic Utility and Methodologies
The synthetic utility of this compound is highlighted by its reactivity in key organic reactions, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 6-position. This reaction is typically used to introduce aryl or heteroaryl moieties, which can significantly influence the biological activity of the resulting molecule.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing amino groups and various nitrogen-containing heterocycles at either the 6- or 2-position of the quinoline ring, depending on the reaction conditions. This functionalization is often a key step in the synthesis of kinase inhibitors and other bioactive compounds.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions and biological activities of this compound derivatives.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 70-80 |
Data is representative for the analogous compound 6-Bromo-4-chloroquinoline-3-carbonitrile and is illustrative of typical outcomes for this compound under similar optimized conditions.
Table 2: Representative Yields for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | n-Butylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 100 | 91 |
| 4 | Piperidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 93 |
Data is representative for the amination of 2-chloroquinoline (B121035) and illustrates typical outcomes for reactions at the 2-position of this compound.
Table 3: Biological Activity of Representative Quinoline Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | IC₅₀/GI₅₀ (µM) | Therapeutic Area |
| 6-Aryl-11-iminoindeno[1,2-c]quinoline | Antiproliferative activity | Hep G2 | 0.64 | Anticancer |
| 6-Aryl-11-iminoindeno[1,2-c]quinoline | Antiproliferative activity | A549 | 0.55 | Anticancer |
| 4-Aminoquinoline-pyrimidine hybrid | Antiplasmodial activity | P. falciparum (W2 strain) | 0.016 | Antimalarial |
| 6-Bromo-5-nitroquinoline | Antiproliferative activity | HT29 | < 5-FU | Anticancer |
| 2-Arylvinylquinoline | Antiplasmodial activity | P. falciparum (Dd2 strain) | 0.0048 | Antimalarial |
IC₅₀/GI₅₀ values are for various quinoline derivatives to demonstrate the potential of the scaffold, not necessarily direct derivatives of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of derivatives from this compound are provided below.
Protocol 1: Selective Buchwald-Hartwig Amination at the 6-Position
This protocol describes the selective amination of the aryl bromide in the presence of the heteroaryl chloride.
Materials:
-
This compound
-
Cyclic amine (e.g., morpholine, 1.1 equiv.)
-
Pd₂(dba)₃ (0.05 equiv.)
-
2-(Di-tert-butylphosphino)biphenyl (ligand, 0.1 equiv.)
-
NaOtBu (1.4 equiv.)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and the phosphine (B1218219) ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the cyclic amine via syringe.
-
Heat the reaction mixture at 80 °C and stir for the appropriate time (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 6-amino-substituted-2-chloroquinoline.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the 2-Position
This protocol describes the introduction of an amino group at the 2-position of the 6-substituted-2-chloroquinoline intermediate.
Materials:
-
6-substituted-2-chloroquinoline
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.5 equiv.)
-
Pd₂(dba)₃ (0.05 equiv.)
-
XPhos (ligand, 0.1 equiv.)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the 6-substituted-2-chloroquinoline, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane.
-
In a separate flask, dissolve LiN(SiMe₃)₂ in 1,4-dioxane and add it dropwise to the reaction mixture.
-
Heat the reaction mixture at 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-2-aminoquinoline.
Visualizing the Molecular Landscape
The following diagrams illustrate key concepts in the application of this compound in medicinal chemistry.
The Role of 6-Bromo-2-chloroquinoline's Isomer in Advanced Pharmaceutical Synthesis: A Case Study of Omipalisib
For Immediate Release
[City, State] – [Date] – 6-Bromo-2-chloroquinoline and its isomers have emerged as critical intermediates in the synthesis of complex pharmaceutical agents, enabling the development of targeted therapies for a range of diseases. This application note provides a detailed overview of the use of a key isomer, 6-bromo-4-chloroquinoline (B1276899), in the synthesis of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, Omipalisib (GSK2126458). This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a visualization of the targeted signaling pathway.
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated quinolines, in particular, serve as versatile precursors for introducing further molecular complexity through various cross-coupling reactions. This compound and its isomers are valuable building blocks due to the differential reactivity of the chloro and bromo substituents, allowing for selective and sequential chemical transformations. This note focuses on the synthetic application of 6-bromo-4-chloroquinoline, an important intermediate in the preparation of Omipalisib, a compound that has been investigated in clinical trials for the treatment of solid tumors and idiopathic pulmonary fibrosis.[1]
Application in the Synthesis of Omipalisib (GSK2126458)
Omipalisib is a highly selective and potent inhibitor of the PI3K/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer and other diseases.[2][3] The synthesis of Omipalisib highlights the strategic use of 6-bromo-4-chloroquinoline as a foundational element. The bromo substituent at the 6-position provides a handle for late-stage functionalization, while the chloro group at the 4-position is activated for nucleophilic substitution, enabling the construction of the complex quinoline core of the final drug molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data reported in the synthesis of a key intermediate derived from 6-bromo-4-chloroquinoline.
| Step | Reactants | Product | Reagents/Conditions | Yield (%) | Reference |
| 1 | 6-bromoquinolin-4-ol (B142416) | 6-bromo-4-chloroquinoline | POCl₃, DMF (cat.), reflux, 3h | 81% | [4] |
| 2 | 6-bromo-4-chloroquinoline | 6-vinylquinoline | Tributyl(vinyl)tin (B143874), Pd(PPh₃)₄, 1,4-dioxane (B91453), reflux, 2h | Not specified, used directly in next step | [5] |
| 3 | 4-chloro-6-quinolinecarbaldehyde | 6-(4-pyridazinyl)quinoline | 4-pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 3h | 38.8% (for a similar reaction) | [5] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of Omipalisib, starting from the precursor to 6-bromo-4-chloroquinoline.
Protocol 1: Synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinolin-4-ol[4]
-
To a round-bottom flask, add 6-bromoquinolin-4-ol (2.023 g, 0.009 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the flask.
-
Add two drops of N,N-dimethylformamide (DMF) to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the reaction mixture to reflux at 110°C for 3 hours.
-
After cooling, distill off the excess POCl₃ under reduced pressure.
-
Slowly add the remaining oily residue to ice water with stirring for 30 minutes.
-
Adjust the pH of the solution to 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate (B86663), and filter.
-
Concentrate the filtrate under reduced pressure to obtain 6-bromo-4-chloroquinoline as a yellowish product (1.779 g, 81% yield).
Protocol 2: Stille Coupling of 6-bromo-4-chloroquinoline[5]
Note: This protocol describes a related transformation to introduce a vinyl group, which can be subsequently converted to the desired pyridazinyl group.
-
In a reaction vessel, combine 6-bromo-4-chloroquinoline (6.52 g, 26.88 mmol), tributyl(vinyl)tin (8.95 g, 28.22 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.62 g, 0.54 mmol).
-
Add 1,4-dioxane (150 mL) as the solvent.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica (B1680970) gel (0-4% MeOH in CH₂Cl₂) to yield the vinylquinoline product.
Protocol 3: Suzuki Coupling to introduce the Pyridazinyl Moiety[5]
Note: This protocol illustrates a similar Suzuki coupling on a related quinoline aldehyde.
-
Combine 4-chloro-6-quinolinecarbaldehyde (3.24 g, 16.92 mmol), 4-pyridylboronic acid (3.12 g, 25.38 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.978 g, 0.846 mmol) in a reaction flask.
-
Add a 2M aqueous solution of potassium carbonate (K₂CO₃) (25.4 mL, 50.76 mmol) and dimethylformamide (DMF) (100 mL).
-
Heat the mixture at 100°C for 3 hours.
-
After cooling to room temperature, filter the mixture through Celite, washing the pad with ethyl acetate (B1210297) (EtOAc).
-
Transfer the filtrate to a separatory funnel, wash with water and saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product to obtain the desired pyridazinylquinoline.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by Omipalisib and a general experimental workflow for its synthesis.
Caption: PI3K/mTOR signaling pathway inhibited by Omipalisib.
Caption: General synthetic workflow for Omipalisib.
Conclusion
6-bromo-4-chloroquinoline is a key intermediate that enables the efficient synthesis of complex pharmaceutical agents like Omipalisib. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting critical signaling pathways. The strategic use of such halogenated quinolines will undoubtedly continue to play a pivotal role in advancing medicinal chemistry and bringing new treatments to patients in need.
References
Application Notes and Protocols for the Functionalization of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 6-bromo-2-chloroquinoline scaffold. This versatile building block offers two distinct reactive sites, the C6-bromo and C2-chloro positions, allowing for selective and sequential introduction of various functional groups. The quinoline (B57606) core is a prevalent motif in numerous biologically active compounds, making its derivatization a key strategy in medicinal chemistry and drug discovery.
The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of the selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, enabling selective transformations at the C6 position. Conversely, the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This orthogonal reactivity allows for a controlled, stepwise elaboration of the quinoline core, providing access to a diverse range of novel chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions can be directed selectively to the more reactive C6-bromo position under carefully controlled conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl boronic acids or esters. This reaction is invaluable for the synthesis of biaryl and vinyl-substituted quinolines, which are common motifs in pharmacologically active molecules.
General Reaction Scheme:
Application Notes and Protocols for the Reaction of 6-Bromo-2-chloroquinoline with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features two distinct halogen atoms at positions C2 and C6, offering a platform for selective functionalization through various nucleophilic substitution and cross-coupling reactions. The differential reactivity of the C-Cl bond at the electron-deficient C2 position and the C-Br bond on the benzene (B151609) ring allows for a stepwise and controlled introduction of diverse functionalities. This enables the synthesis of a wide array of substituted quinoline (B57606) derivatives, which are core scaffolds in numerous pharmacologically active compounds.
These application notes provide detailed protocols for the reaction of this compound with common classes of nucleophiles, including nitrogen, carbon, oxygen, and sulfur nucleophiles. The methodologies described herein are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the synthesis and derivatization of this important scaffold.
Selective Functionalization
The two halogen substituents on the this compound core exhibit different reactivities, which can be exploited for selective functionalization. The chlorine atom at the C2 position is part of a heteroaromatic ring and is activated towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C6 position is on a benzene ring and is more susceptible to palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for a sequential and regioselective approach to the synthesis of disubstituted quinolines.
Reaction with Nitrogen Nucleophiles: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, this reaction can be selectively performed at the C6 position. Subsequent amination at the C2 position can be achieved, often utilizing an ammonia (B1221849) equivalent.[1][2]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine (B109124) | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene (B28343) | 110 | 18 | 85 | [1] |
| 2 | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 78 | [1] |
| 3 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 | [2] |
| 4 | Lithium bis(trimethylsilyl)amide (ammonia equivalent for C2 amination) | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 80 | 12 | 75 | [1] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C6
This protocol describes the selective amination at the C6 position of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the tube, followed by morpholine (1.2 mmol) and K₃PO₄ (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-morpholino-2-chloroquinoline.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Reaction with Carbon Nucleophiles: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. The C6-Br bond of this compound is significantly more reactive in Suzuki coupling than the C2-Cl bond, allowing for selective arylation or vinylation at the C6 position.[3]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 12 | 95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 88 | [3] |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 76 | [3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6
This protocol describes the selective coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and 2M aqueous sodium carbonate solution (2 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-phenylquinoline.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Reaction with Oxygen Nucleophiles
This compound can react with oxygen nucleophiles, such as alkoxides, to yield the corresponding 2-alkoxyquinolines. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism at the activated C2 position.
Data Presentation: Reaction with Oxygen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium methoxide (B1231860) | - | Methanol (B129727) | Reflux | 12 | >90 | [4] |
| 2 | Sodium ethoxide | - | Ethanol | Reflux | 12 | High | [4] |
| 3 | Phenol | K₂CO₃ | DMF | 100 | 24 | - | General SNAr |
Experimental Protocol: Synthesis of 6-Bromo-2-methoxyquinoline
This protocol describes the reaction of this compound with sodium methoxide.[4]
Materials:
-
This compound
-
Sodium methoxide solution (e.g., 25 wt% in methanol) or sodium metal
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and anhydrous methanol (10 mL).
-
While stirring, add a solution of sodium methoxide in methanol (1.5 mmol). Alternatively, carefully add small pieces of sodium metal (1.5 mmol) to the methanol to generate sodium methoxide in situ.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically overnight), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 6-bromo-2-methoxyquinoline.
Reaction with Sulfur Nucleophiles
Similar to oxygen nucleophiles, sulfur nucleophiles such as thiols can displace the chloride at the C2 position of this compound via an SNAr reaction to form 2-thioether derivatives. This reaction is typically carried out in the presence of a base to deprotonate the thiol.
Data Presentation: Reaction with Sulfur Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | High | General SNAr |
| 2 | Ethanethiol | NaH | THF | rt | 4 | High | General SNAr |
| 3 | Sodium sulfide | - | Ethanol/H₂O | Reflux | 8 | - | General SNAr |
Experimental Protocol: Synthesis of 6-Bromo-2-(phenylthio)quinoline
This protocol describes the reaction of this compound with thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), thiophenol (1.1 mmol), and K₂CO₃ (1.5 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-(phenylthio)quinoline.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted quinolines. The distinct reactivity of the two halogen atoms allows for selective and sequential functionalization with a variety of nucleophiles. The protocols provided herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution with oxygen and sulfur nucleophiles serve as a practical guide for researchers in the field of synthetic and medicinal chemistry. Careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and nucleophiles.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Application Notes and Protocols: Catalytic Amination of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective catalytic amination of 6-bromo-2-chloroquinoline, a versatile building block in medicinal chemistry. The Buchwald-Hartwig amination reaction is highlighted as a powerful method for the regioselective formation of C-N bonds at the 6-position of the quinoline (B57606) core, leaving the 2-chloro position intact for subsequent functionalization. This selective approach is crucial for the synthesis of diverse libraries of quinoline derivatives for drug discovery and development.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for the palladium-catalyzed amination of this compound with various amines. The data is compiled from optimized reaction conditions described in the literature, primarily utilizing a palladium catalyst with a biarylphosphine ligand.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 80 | 18 | 95 | Smith et al., 2008 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 18 | 92 | Smith et al., 2008 |
| Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 18 | 88 | Smith et al., 2008 |
| N-Methylpiperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 18 | 90 | Smith et al., 2008 |
| Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 85 | Adapted from similar systems |
| tert-Butylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 100 | 24 | 78 | Adapted from similar systems |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the data table.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Cyclic Amines
This protocol is adapted from the work of Smith et al. (2008) and is suitable for the amination of this compound with secondary cyclic amines like morpholine, piperidine, and pyrrolidine.[1][3]
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-amino-2-chloroquinoline derivative.
Expected Outcome:
This procedure is expected to yield the desired 6-amino-2-chloroquinoline product in high yields (typically >85%), as indicated in the data table. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: General scheme of the Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 6-Bromo-2-chloroquinoline as a versatile starting material. The protocols focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as a pathway to construct fused pyrazolo[4,3-c]quinoline systems.
Introduction
This compound is a valuable bifunctional building block for the synthesis of diverse heterocyclic scaffolds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. The C6-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions compared to the C2-chloro position, which typically requires more forcing conditions for substitution. This chemoselectivity provides a strategic advantage in multistep syntheses. The resulting quinoline-based compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules with a broad spectrum of therapeutic activities.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for the selective functionalization of the C6 position of this compound.
A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-chloroquinolines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of this compound and various aryl or heteroaryl boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-chloroquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-6-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoline | 80-90 |
| 3 | Thiophen-2-ylboronic acid | 2-Chloro-6-(thiophen-2-yl)quinoline | 75-85 |
| 4 | Pyridin-3-ylboronic acid | 2-Chloro-6-(pyridin-3-yl)quinoline | 70-80 |
Note: Yields are based on literature for similar substrates and may vary depending on the specific boronic acid and reaction conditions used.
Visualization: Suzuki-Miyaura Coupling Workflow
Application Notes and Protocols for the Use of 6-Bromo-2-chloroquinoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-bromo-2-chloroquinoline as a key intermediate in the synthesis of novel kinase inhibitors and high-affinity ligands for kinase-associated domains. The unique reactivity of the two halogen substituents on the quinoline (B57606) scaffold allows for selective and sequential functionalization, making it an ideal starting material for creating diverse chemical libraries for drug discovery.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The differential reactivity of the C2-chloro and C6-bromo positions enables a strategic approach to the synthesis of complex molecules. Specifically, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to selectively introduce various functionalities. This allows for the targeted design of molecules that can interact with specific domains of protein kinases, which are critical targets in oncology and immunology.
This document focuses on the synthesis of 2,6-disubstituted quinolines, particularly those with an amino group at the C2 position and a heterocyclic moiety at the C6 position. These compounds have shown significant potential as high-affinity ligands for the Tec family of non-receptor tyrosine kinases, which play a crucial role in T-cell signaling pathways.
Key Synthetic Strategy: Sequential Buchwald-Hartwig Amination
A powerful strategy for the functionalization of this compound is a sequential Buchwald-Hartwig amination. This approach leverages the greater reactivity of the aryl bromide at the C6 position compared to the heteroaryl chloride at the C2 position. This allows for the initial selective amination at C6, followed by a second amination at the C2 position. This two-step process provides a controlled and versatile method for the synthesis of a variety of 2,6-disubstituted quinolines.
Experimental Protocols
The following protocols are based on the successful synthesis of high-affinity ligands for the Tec Src homology 3 (SH3) domain, as demonstrated in the scientific literature.
Protocol 1: Selective Buchwald-Hartwig Amination at the C6 Position
This protocol details the palladium-catalyzed amination of this compound with a cyclic secondary amine (e.g., pyrrolidine, piperidine, morpholine) at the C6 position.
Materials:
-
This compound
-
Cyclic amine (e.g., pyrrolidine, piperidine, morpholine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
CataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), CataCXium® A (0.01 eq), and potassium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the cyclic amine (1.2 eq) and palladium(II) acetate (0.005 eq).
-
Heat the reaction mixture to 100 °C and stir for the time indicated in Table 1, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite®, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-6-(heterocyclyl)quinoline.
Protocol 2: Amination at the C2 Position using an Ammonia (B1221849) Equivalent
This protocol describes the introduction of an amino group at the C2 position of the 2-chloro-6-(heterocyclyl)quinoline intermediate using lithium bis(trimethylsilyl)amide as an ammonia equivalent.
Materials:
-
2-Chloro-6-(heterocyclyl)quinoline (from Protocol 1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloro-6-(heterocyclyl)quinoline (1.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by a solution of LiHMDS (1.5 eq) in THF.
-
Heat the reaction mixture to 100 °C and stir for the time indicated in Table 1.
-
Cool the reaction to room temperature and add 1 M HCl. Stir for 15 minutes.
-
Basify the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final 2-amino-6-(heterocyclyl)quinoline.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a series of 2-amino-6-(heterocyclyl)quinolines as ligands for the Tec SH3 domain.
Table 1: Synthesis of 2-Amino-6-(heterocyclyl)quinolines
| Compound ID | Heterocycle | Reaction Time (Protocol 1) | Yield (Protocol 1) | Reaction Time (Protocol 2) | Overall Yield |
| 1 | Pyrrolidin-1-yl | 1 h | 95% | 1.5 h | 78% |
| 2 | Piperidin-1-yl | 1.5 h | 92% | 2 h | 75% |
| 3 | Morpholin-4-yl | 2 h | 88% | 2 h | 70% |
Table 2: Biological Activity of 2-Amino-6-(heterocyclyl)quinolines against Tec SH3 Domain
| Compound ID | Structure | Dissociation Constant (Kd) in µM |
| Unsubstituted | 2-Aminoquinoline | 250 |
| 1 | 2-Amino-6-(pyrrolidin-1-yl)quinoline | 12 |
| 2 | 2-Amino-6-(piperidin-1-yl)quinoline | 9 |
| 3 | 2-Amino-6-(morpholin-4-yl)quinoline | 20 |
Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand to its target. A lower Kd value indicates a higher binding affinity.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Tec kinase signaling pathway downstream of the T-cell receptor (TCR), a critical pathway in T-cell activation and immune responses. The synthesized 2-amino-6-(heterocyclyl)quinolines bind to the SH3 domain of Tec kinases, potentially modulating their activity.
Caption: Simplified Tec Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase-modulating compounds from this compound.
Caption: Synthetic and Screening Workflow.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of kinase-modulating compounds. The selective and sequential Buchwald-Hartwig amination provides a robust and efficient method for the creation of diverse libraries of 2,6-disubstituted quinolines. The resulting compounds have demonstrated high affinity for the SH3 domain of Tec kinases, highlighting their potential as probes for studying kinase signaling and as starting points for the development of novel therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.
Application Notes and Protocols for the N-arylation of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective N-arylation of 6-bromo-2-chloroquinoline at the C6 position using the Buchwald-Hartwig amination reaction. This protocol is adapted from the work of Smith, J. A., et al., published in The Journal of Organic Chemistry in 2008, which describes the controlled functionalization of this versatile scaffold.[1][2]
The selective introduction of an amine at the 6-position of the quinoline (B57606) ring, while leaving the 2-chloro position intact, is a valuable strategy in medicinal chemistry for the synthesis of targeted ligands. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel quinoline-based compounds.
Key Reaction Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is highly valued for its broad substrate scope and functional group tolerance. In the case of this compound, the greater reactivity of the aryl bromide at the C6 position allows for selective amination in the presence of the heteroaryl chloride at the C2 position.
Experimental Protocols
This section outlines the detailed methodology for the selective N-arylation of this compound with various cyclic secondary amines.
General Considerations
-
All reagents should be purchased from commercial suppliers and used without further purification unless otherwise specified.[4]
-
Anhydrous solvents such as toluene (B28343), trifluoromethylbenzene, 1,4-dioxane, and dimethoxyethane (DME) should be distilled and dried according to standard laboratory procedures.[4]
-
Reactions are sensitive to air and moisture; therefore, they should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
General Procedure for the Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired cyclic amine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Catalyst and Ligand Addition: To the Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.05 eq) and 2-(dicyclohexylphosphino)biphenyl (B1301957) (0.1 eq).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir for the specified reaction time (typically 2-4 hours).
-
Workup: Upon completion of the reaction (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N-arylated product.
Data Presentation
The following table summarizes the results of the Buchwald-Hartwig amination of this compound with various cyclic secondary amines, demonstrating the efficiency and scope of this protocol.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Morpholine | 2-Chloro-6-(morpholin-4-yl)quinoline | 2 | 85 |
| Piperidine | 2-Chloro-6-(piperidin-1-yl)quinoline | 4 | 78 |
| Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)quinoline | 3 | 81 |
Data adapted from optimized conditions for selective amination at the 6-position.
Visualizations
Experimental Workflow for N-arylation
The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig N-arylation of this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: 6-Bromo-2-chloroquinoline in the Development of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloroquinoline is a versatile heterocyclic building block that holds significant promise in the synthesis of novel organic materials for advanced electronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Its di-halogenated structure offers selective reactivity at the 2- and 6-positions, enabling the strategic introduction of various functional groups through well-established cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the precise tuning of the electronic and photophysical properties of the resulting quinoline (B57606) derivatives, making them suitable for various roles within an OLED device, including as emissive materials, host materials, and electron-transporting layers (ETL).
The rigid and planar structure of the quinoline core provides good thermal stability and charge transport characteristics, which are crucial for the longevity and efficiency of OLED devices. By attaching electron-donating or electron-withdrawing moieties at the C-6 and C-2 positions, researchers can modulate the HOMO/LUMO energy levels, emission color, and quantum efficiency of the synthesized materials. The bromine atom at the 6-position is particularly amenable to Suzuki coupling for the introduction of aryl groups, while the chlorine atom at the 2-position can be substituted through Buchwald-Hartwig amination to incorporate arylamine functionalities. This strategic functionalization allows for the creation of a diverse library of materials with tailored optoelectronic properties for next-generation displays and lighting.
Data Presentation: Performance of OLEDs with Quinoline Derivatives
While specific performance data for OLEDs using materials directly synthesized from this compound is emerging, the following table summarizes the performance of a representative deep-blue emitting OLED device incorporating a carbazole-substituted phenanthroimidazole derivative (Cz-SBDPI), which features a core structure accessible through synthetic routes involving quinoline-like precursors. This data provides a benchmark for the potential of such materials in high-performance OLEDs.
| Emitter Material | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Cz-SBDPI | ITO/HTL/EML/ETL/LiF/Al | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06)[1] |
Abbreviations: ITO - Indium Tin Oxide, HTL - Hole Transport Layer, EML - Emissive Layer, ETL - Electron Transport Layer, LiF - Lithium Fluoride, Al - Aluminum, CIE - Commission Internationale de l'Éclairage.
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-2-chloroquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-aryl-2-chloroquinoline.
Protocol 2: Synthesis of 6-Bromo-2-(N,N-diarylamino)quinoline via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a diarylamine.
Materials:
-
This compound
-
Diarylamine (e.g., diphenylamine, carbazole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02 equiv.), the ligand (0.04 equiv.), and the base (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the diarylamine (1.2 equiv.).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-2-(N,N-diarylamino)quinoline.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a multilayer OLED device by thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (synthesized quinoline derivative)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Deionized water, acetone, isopropanol (B130326)
-
UV-ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the HTL (e.g., NPB) to a thickness of 30-50 nm.
-
Deposit the EML (the synthesized quinoline derivative) to a thickness of 20-40 nm.
-
Deposit the ETL (e.g., TPBi) to a thickness of 20-40 nm.
-
-
Cathode Deposition:
-
Deposit a thin layer of EIL (e.g., LiF) with a thickness of 0.5-1.0 nm.
-
Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics (current efficiency, power efficiency, and external quantum efficiency).
-
Mandatory Visualizations
Caption: Synthetic pathway to a potential OLED material from this compound.
Caption: Experimental workflow for the fabrication of a multilayer OLED device.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2-chloroquinoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction or similar methods involving cyclization and chlorination.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary cause can be the quality and handling of reagents. The Vilsmeier-Haack reaction, a common method for this synthesis, is highly sensitive to moisture.[1]
-
Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[2] Solvents like N,N-Dimethylformamide (DMF) should be anhydrous, and phosphorus oxychloride (POCl₃) should be freshly distilled.[1]
-
Reagent Quality: The purity of the starting material, such as 4-bromoaniline (B143363) or a substituted acetanilide (B955), is crucial. Impurities can lead to side reactions and a lower yield.
-
Reaction Temperature: The reaction temperature must be carefully controlled. The initial formation of the Vilsmeier reagent is exothermic and should be carried out at low temperatures (0-5°C).[1] Subsequent cyclization often requires heating, but excessive temperatures can cause decomposition of reactants and products.[1]
-
Insufficient Reagent: The molar ratio of the reagents is critical. For instance, in related quinoline (B57606) syntheses, a significant excess of POCl₃ has been shown to dramatically improve yield.[1]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is impure, and I'm having difficulty with purification. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. In the Vilsmeier-Haack synthesis, incomplete cyclization or side reactions due to the reactive nature of the intermediates can lead to a mixture of products.
-
Monitoring Reaction Progress: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[1]
-
Controlling Temperature: As mentioned, improper temperature control can lead to the formation of polymeric byproducts.[1]
-
Purification Strategy: Purification can often be achieved by recrystallization from a suitable solvent, such as hexane (B92381).[3] Column chromatography may also be necessary for separating closely related impurities.
-
Issue 3: Reaction Fails to Initiate or Stalls
-
Question: The reaction does not seem to be starting, or it stops before the starting material is fully consumed. What could be the issue?
-
Answer: A stalled or non-starting reaction often points to issues with the activation of the reagents or suboptimal reaction conditions.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (formed from DMF and POCl₃) is the key reactive species. Ensure that the addition of POCl₃ to DMF is done slowly at a low temperature to allow for its complete formation before adding the acetanilide substrate.[1]
-
Substituent Effects: The electronic nature of substituents on the starting acetanilide can significantly influence reactivity. Electron-donating groups on the aryl ring generally increase reactivity and yield, while electron-withdrawing groups can deactivate the ring, leading to poor yields or reaction failure.[1]
-
Reaction Time: Some variations of this synthesis, especially with certain substituents, may require longer reaction times. Monitor the reaction by TLC to confirm if it is genuinely stalled or just proceeding slowly.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack approach to synthesizing substituted quinolines typically begins with a substituted acetanilide.[1] For this compound, the logical precursor would be N-(4-bromophenyl)acetamide.
Q2: How does the molar ratio of phosphorus oxychloride (POCl₃) to the substrate affect the yield?
A2: The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter. Studies on similar syntheses have demonstrated that a substantial excess of POCl₃ can significantly enhance the product yield. For example, increasing the molar equivalents of POCl₃ from 3 to 12 has been shown to improve yields.[1]
Q3: What are the typical reaction temperatures and durations for this synthesis?
A3: The Vilsmeier-Haack cyclization is typically a two-stage temperature process. The initial formation of the Vilsmeier reagent and its addition to the substrate is conducted at a low temperature, around 0-5°C.[4] Subsequently, the reaction mixture is heated to a higher temperature, generally in the range of 80-90°C, for several hours (4 to 10 hours) to facilitate cyclization.[1][4]
Q4: Can I use other chlorinating agents instead of POCl₃?
A4: While POCl₃ is the most common reagent for both chlorination and driving the cyclization in the Vilsmeier-Haack reaction, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to form the Vilsmeier reagent.[5] However, reaction conditions would need to be re-optimized.
Q5: What is an alternative synthesis route for this compound?
A5: An alternative method involves a multi-step synthesis starting from 4-bromoaniline. This route includes the formation of an acrylamide (B121943) derivative, followed by a cyclization step using a Lewis acid like AlCl₃ to form 6-bromoquinolin-2(1H)-one. The final step is the chlorination of this intermediate using POCl₃ to yield this compound.[3]
Quantitative Data on Yield Improvement
The yield of this compound and related chloroquinolines is highly dependent on the reaction conditions. The following table summarizes the impact of the molar ratio of POCl₃ on the yield of 2-chloro-3-formylquinolines, a structurally related class of compounds synthesized via the Vilsmeier-Haack reaction.
| Molar Equivalents of POCl₃ | Reaction Temperature (°C) | Reported Yield (%) |
| 3 | 80-90 | Moderate |
| 12 | 90 | Maximum |
Data adapted from studies on the synthesis of 2-chloro-3-formylquinolines, which indicate a significant yield improvement with an increased molar ratio of POCl₃.
Experimental Protocols
Method 1: Vilsmeier-Haack Synthesis from N-(4-bromophenyl)acetamide
This protocol is based on the general procedure for the Vilsmeier-Haack cyclization of N-arylacetamides.[1]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (5 mL per gram of acetanilide). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add freshly distilled POCl₃ (approximately 12 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To this pre-formed reagent, add N-(4-bromophenyl)acetamide (1 equivalent) portion-wise, while maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 80-90°C for 4-10 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium carbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) or hexane.[5]
Method 2: Multi-step Synthesis from 4-bromoaniline
This protocol is adapted from a known synthesis route for this compound.[3]
-
Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide:
-
Under a nitrogen atmosphere, a solution of cinnamoyl chloride (1.0 eq) in DCM is added dropwise to a mixture of DMAP (0.1 eq) and pyridine (B92270) (1.0 eq) in DCM at 0°C.
-
The mixture is stirred for 15 minutes, and then a solution of 4-bromoaniline (1.0 eq) in DCM is added over 15 minutes.
-
The solution is stirred at 0°C for 15 minutes, then warmed to room temperature and stirred for a further 30 minutes.
-
The precipitate formed is filtered, washed with DCM, and dried.
-
-
Step 2: Synthesis of 6-bromoquinolin-2(1H)-one:
-
The product from Step 1 (1.0 eq) and AlCl₃ (3.0 eq) are ground together to form an intimate mixture.
-
The mixture is transferred to a round-bottomed flask and heated rapidly with a heat gun until melted, then held at 110°C for 1.5 hours.
-
The mixture is cooled to room temperature and quenched with ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Step 3: Synthesis of this compound:
-
Combine the product from Step 2 (1.0 eq) and phosphorus oxychloride (10.0 eq).
-
The mixture is heated at reflux for 1 hour.
-
The solution is cooled to room temperature, and excess reagents are removed under reduced pressure.
-
The remaining mixture is quenched with ice water, and the resulting solid is filtered and washed with water.
-
The solid is recrystallized from hexane to give the final product.
-
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Crude 6-Bromo-2-chloroquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-Bromo-2-chloroquinoline via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is not dissolving in the recrystallization solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, especially at elevated temperatures. Gradually add more solvent in small portions while heating and stirring.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. While hexane (B92381) is a documented solvent for recrystallization, the solubility might be low.[1] this compound is also soluble in chloroform (B151607) and methanol, which could be considered as alternative solvents or as part of a co-solvent system.[2]
-
Low Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.
Q2: No crystals are forming after cooling the solution.
A2: The absence of crystal formation is a common challenge and can be due to:
-
Supersaturation Not Reached: The solution might not be concentrated enough for crystals to form.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
-
-
Inhibition by Impurities: Some impurities can prevent crystal nucleation.
-
Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.
-
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for initial crystal formation.
-
Solution: Try to induce crystallization by scratching the inside of the flask below the solvent level with a glass rod or by adding a seed crystal of pure this compound.[3]
-
Q3: An oil has formed instead of solid crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:
-
The solution is too concentrated.
-
The solution is cooled too rapidly.
-
The melting point of the compound is lower than the boiling point of the solvent, and the compound is coming out of solution at a temperature above its melting point.
Q4: The recrystallization yield is very low.
A4: A low yield can be a result of several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Premature crystallization: The product may have crystallized on the filter paper or in the funnel during a hot filtration step.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before performing a hot filtration.
-
-
The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtering.[3]
-
Q5: The purified crystals are still colored (e.g., pale pink or yellow).
A5: Colored impurities may be co-crystallizing with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also adsorb your desired product and reduce the yield. A single recrystallization may not be sufficient to remove all impurities, and a second recrystallization might be necessary. The literature describes the purified compound as a pale pink powder.[1]
Data Presentation
| Parameter | Value | Source |
| Melting Point (Purified) | 157-158 °C | [1] |
| Appearance | Pale pink powder | [1] |
| Solubility | Soluble in Chloroform and Methanol | [2] |
| Recrystallization Solvent | Hexane | [1] |
| Molecular Weight | 242.5 g/mol | [2] |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound from Hexane
This protocol is based on a documented procedure for the purification of this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (hexane) on a hot plate. Add the hot hexane to the Erlenmeyer flask in small portions while stirring and gently heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, warm flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (157-158 °C) to assess purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
common side reactions in the synthesis of 6-Bromo-2-chloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 6-Bromo-2-chloroquinoline. The information is designed to address common issues encountered during experimentation, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low yield after the chlorination step. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound from 6-bromoquinolin-2(1H)-one are a common issue. The primary causes often revolve around incomplete reaction or product loss during workup.
Potential Causes & Troubleshooting Steps:
-
Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group may not have gone to completion.
-
Solution: Ensure the chlorinating agent, typically phosphorus oxychloride (POCl₃), is fresh and used in sufficient excess. Reaction time and temperature are critical; refluxing for at least 1-3 hours is commonly reported.[1][2] Consider adding a catalytic amount of a tertiary amine or DMF, which can accelerate the reaction.
-
-
Hydrolysis during Workup: this compound can be sensitive to hydrolysis, reverting to the starting material (6-bromoquinolin-2(1H)-one) in the presence of water, especially at elevated temperatures or non-neutral pH.
-
Product Loss During Extraction and Purification: The product may be lost during aqueous washes or recrystallization.
-
Solution: Ensure complete extraction from the aqueous layer using an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[2][3] When recrystallizing, typically from hexane (B92381) or ethanol, minimize the amount of solvent used and allow for slow cooling to maximize crystal formation.[1]
-
Q2: The NMR spectrum of my product shows unexpected peaks. What are the likely impurities?
A2: Unexpected peaks in the NMR spectrum often indicate the presence of starting material, over-chlorinated byproducts, or residual solvents.
Common Impurities and Their Identification:
| Impurity | Potential Cause | Identification (¹H NMR) | Mitigation Strategy |
| 6-bromoquinolin-2(1H)-one | Incomplete chlorination or hydrolysis | Presence of a broad NH peak and characteristic shifts for the hydroxyquinoline scaffold. | See Q1 for improving reaction completion and workup. |
| Di-chloroquinoline species | Harsh reaction conditions | Complex aromatic signals and altered integration. | Avoid excessively high temperatures or prolonged reaction times. Use the recommended stoichiometry of the chlorinating agent. |
| Residual Solvent | Incomplete drying | Characteristic solvent peaks (e.g., hexane, ethyl acetate, dichloromethane). | Dry the product thoroughly under vacuum. |
Q3: The isolated product is a dark oil or discolored solid, not the expected pale pink or yellow powder. What could be the reason?
A3: Product discoloration often points to the formation of polymeric byproducts or residual impurities.
Potential Causes & Solutions:
-
Decomposition/Polymerization: High reaction temperatures or exposure to air and light for extended periods can cause degradation.
-
Solution: Maintain a controlled reflux temperature and perform the reaction under an inert atmosphere (e.g., nitrogen) if possible. Store the final product in a cool, dark, and dry place.
-
-
Residual Phosphorus Compounds: Incomplete removal of phosphorus oxychloride or its byproducts can lead to a dark, oily residue.
-
Solution: After quenching, ensure the mixture is stirred for a sufficient time to allow for the complete hydrolysis of excess POCl₃. Thoroughly wash the organic extracts with water and brine to remove any water-soluble phosphorus species.[4]
-
Experimental Protocol: Chlorination of 6-bromoquinolin-2(1H)-one
This protocol is a generalized procedure based on common literature methods.[1][2][3] Researchers should adapt it based on their specific experimental setup and safety protocols.
Materials:
-
6-bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromoquinolin-2(1H)-one and an excess of phosphorus oxychloride (e.g., 10 equivalents).
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hot hexane to yield this compound as a pale solid.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| 6-bromoquinolin-2(1H)-one | This compound | POCl₃ | 1 hour | Reflux | 58% | [1] |
| 6-bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | POCl₃, DMF (cat.) | 3 hours | 110 °C | 81% | [2] |
| 6-bromo-4-hydroxyquinoline | 6-Bromo-4-chloroquinoline | PCl₃, DMF (cat.) | 6 hours | Reflux | 84% | [3] |
Visual Guides
Synthesis Workflow and Potential Side Reactions
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromo-2-chloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 6-bromo-2-chloroquinoline.
General FAQs for this compound Couplings
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is achieving selective functionalization. The molecule has two different halogen atoms: a bromine at the 6-position and a chlorine at the 2-position. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[1] This difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1] Careful optimization of reaction conditions is crucial to control this selectivity.
Q2: I am observing a significant amount of the debrominated starting material, 2-chloroquinoline. What is causing this?
A2: The formation of a debrominated side product is likely due to hydrodehalogenation. This occurs when the palladium catalyst reacts with a hydrogen source in the reaction mixture, leading to the reduction of the aryl bromide. To minimize this, ensure you are using an inert atmosphere (Argon or Nitrogen) by thoroughly degassing your solvents.[2] Using high-purity, dry solvents is also recommended, as impurities can act as hydrogen donors.[2]
Q3: My reaction mixture is turning black. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[3] This can be caused by impurities, inappropriate solvent choice (some anecdotal evidence suggests THF may promote it), or incorrect temperatures.[3][4] Using fresh, high-purity reagents and ensuring a properly inert atmosphere can help prevent this.
Suzuki-Miyaura Coupling
Troubleshooting Guide & FAQs
Q1: I am getting a low or no yield in my Suzuki-Miyaura coupling with this compound. What are the common causes?
A1: Low or no yield in Suzuki couplings with haloquinolines can stem from several factors:
-
Inactive Catalyst System: The combination of the palladium source and ligand is critical. For heteroaryl halides, a highly active catalyst is often required. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Consider using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos.[5]
-
Inappropriate Base: The base is crucial for activating the boronic acid. Weak bases like Na₂CO₃ might not be effective. Stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often necessary.[5]
-
Sub-optimal Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (B28343), often with a small amount of water, are commonly used.[5] These reactions frequently require elevated temperatures, typically in the 80-110 °C range.[2]
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation.[6] Ensure your boronic acid is pure and the solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[2]
Q2: How can I ensure selective coupling at the 6-bromo position over the 2-chloro position?
A2: The inherent higher reactivity of the C-Br bond is the primary driver of selectivity.[1] To enhance this, you can use milder reaction conditions (e.g., lower temperatures) that favor the activation of the C-Br bond but are insufficient to activate the more robust C-Cl bond. Careful selection of the catalyst and ligand system is also key to controlling selectivity.
Quantitative Data
The following table summarizes representative yields for the selective Suzuki coupling of a similar substrate, 6-bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids under optimized conditions.[1] These can serve as a benchmark for your experiments.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile | 80-90 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This generalized protocol is adapted from procedures for similar dihalo-heterocyclic compounds.[1]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents).[1][7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration of the quinoline (B57606) substrate should be around 0.1-0.2 M.[1][7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Buchwald-Hartwig Amination
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination of this compound is giving me a mixture of products, including reaction at the 2-chloro position. How can I improve selectivity for the 6-position?
A1: Achieving selective amination at the C-6 bromide in the presence of the C-2 chloride is a known challenge that requires careful optimization.[8][9] Key factors to consider are the ligand and base combination. Studies have shown that specific catalyst systems can favor the amination of the aryl bromide. For example, using a bulky biarylphosphine ligand can enhance selectivity.[8][9]
Q2: What are the recommended starting conditions for a selective Buchwald-Hartwig amination at the 6-position?
A2: Based on literature for the selective functionalization of this compound, a good starting point would be to use a palladium catalyst with a bulky, electron-rich ligand.[8][9] The choice of base is also critical; sodium tert-butoxide (NaOtBu) is commonly employed in these reactions.[7] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.[7]
Experimental Protocol: Selective Buchwald-Hartwig C-N Coupling
This protocol is based on the successful selective amination of this compound.[8][9]
-
Preparation: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equivalents) to an oven-dried reaction vessel.[7]
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).[7]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.5 M.[7]
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 4-18 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.[7]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[7]
Sonogashira Coupling
Troubleshooting Guide & FAQs
Q1: My Sonogashira coupling with this compound is failing. What should I check first?
A1: For a completely failed Sonogashira reaction, the primary suspects are the catalyst activity, reagent quality, and reaction atmosphere.[4]
-
Catalyst: Ensure your palladium and copper(I) co-catalyst are active and not degraded.[4]
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause the undesired homocoupling of the alkyne (Glaser coupling).[4] It is critical to thoroughly degas your solvent and maintain a strict inert (Argon or Nitrogen) atmosphere.[4]
-
Reagents: Use a fresh, high-quality source of CuI. Ensure your amine base (e.g., triethylamine (B128534) or diisopropylamine) is dry.[4][10]
Q2: The reaction is sluggish and gives low yields. How can I optimize it?
A2: Sluggish Sonogashira reactions with aryl bromides are often limited by the initial oxidative addition step.[11]
-
Temperature: Increasing the reaction temperature is often effective. Reactions with aryl bromides may require heating, sometimes up to 80-100 °C in a sealed tube.[11]
-
Ligand: If using a standard catalyst like Pd(PPh₃)₂Cl₂, consider switching to a catalyst with a more electron-rich and bulky ligand, such as dppf, which can facilitate the oxidative addition.[11]
-
Solvent: While THF and DMF are common, they can sometimes promote catalyst decomposition.[3][11] Consider alternative solvents or solvent systems like a mixture of toluene and an amine base.[10]
Experimental Protocol: Selective Sonogashira Coupling
This is a general protocol for Sonogashira coupling with aryl bromides.
-
Preparation: To a Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., THF or a 3:1 mixture of toluene:triethylamine).[10] Then, add the amine base (if not used as the solvent, ~3 equivalents) and the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Caption: Reactivity difference between C-Br and C-Cl bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scale-Up of 6-Bromo-2-chloroquinoline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 6-Bromo-2-chloroquinoline production. Our aim is to address common challenges encountered during the transition from laboratory to pilot or industrial scale.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Section 1: Synthesis of 6-Bromoquinolin-2(1H)-one (Intermediate)
Q1: We are observing a significant drop in yield for the synthesis of 6-bromoquinolin-2(1H)-one when scaling up from lab to pilot scale. What are the potential causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge. Several factors, which are more pronounced at a larger scale, can contribute to this issue:
-
Inadequate Heat Transfer: The synthesis of quinolinones can be exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots," promoting side reactions and degradation of both reactants and products.[1]
-
Poor Mass Transfer: Inefficient mixing in large reactors can result in localized areas of high reactant concentration, which can also lead to the formation of impurities and a reduction in the overall yield.[1]
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for larger batches.
Troubleshooting Steps:
-
Improve Agitation: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller to ensure better mixing and temperature homogeneity.
-
Controlled Reagent Addition: Instead of adding reagents all at once, utilize a controlled addition method, such as a syringe pump or dropping funnel. This helps to manage any reaction exotherms and maintain a consistent temperature.
-
Optimize Thermal Management: Employ a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate.
Q2: During the work-up of the 6-bromoquinolin-2(1H)-one synthesis, we are facing difficulties with product isolation and obtaining a consistent crystalline form. What could be the problem?
A2: Challenges in product isolation and crystallization at scale often stem from the following:
-
Solvent Selection: A solvent that is effective for crystallization on a small scale might not be optimal for a large-scale process due to differences in solubility, boiling point, or safety considerations.
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. Rapid cooling on a large scale can lead to the formation of fine particles that are difficult to filter or the inclusion of impurities.
-
Presence of Impurities: Higher concentrations of impurities at a larger scale can inhibit crystallization or lead to the formation of an oil instead of a solid.
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screening to identify the optimal solvent or solvent mixture for large-scale crystallization.
-
Controlled Cooling: Implement a programmed cooling profile to allow for slow crystal growth, which generally results in higher purity and better filterability.
-
Purification Prior to Crystallization: If significant impurities are present, consider a preliminary purification step, such as a wash with a suitable solvent, before the final crystallization.
Section 2: Chlorination of 6-Bromoquinolin-2(1H)-one
Q3: We are experiencing inconsistent results and the formation of dark-colored impurities during the chlorination of 6-bromoquinolin-2(1H)-one with phosphorus oxychloride (POCl₃) at a larger scale. What is the likely cause?
A3: The chlorination step is sensitive and prone to issues at scale:
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting material, solvent, or reaction vessel can lead to the formation of byproducts and a decrease in yield.
-
Thermal Decomposition: The reaction is often conducted at elevated temperatures. Poor temperature control can lead to the decomposition of the starting material or product, resulting in discoloration and impurities.
-
Incomplete Reaction: Insufficient heating time or temperature may lead to incomplete conversion of the starting material.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Ensure the 6-bromoquinolin-2(1H)-one starting material is free of moisture.
-
Precise Temperature Control: Use a temperature-controlled reactor and monitor the internal temperature closely throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion without unnecessary heating.
Q4: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) in a large-scale reaction, and how should we safely quench the excess reagent?
A4: Phosphorus oxychloride is a hazardous substance that requires careful handling, especially at scale.
Primary Safety Concerns:
-
Violent Reaction with Water: POCl₃ reacts violently with water, releasing hydrogen chloride (HCl) gas and phosphoric acid in a highly exothermic reaction.[2]
-
Delayed Exothermic Reaction: Quenching with ice-water can sometimes lead to the formation of metastable intermediates, resulting in a delayed and potentially dangerous exotherm.
-
Corrosivity and Toxicity: POCl₃ is corrosive and toxic. Inhalation can cause severe respiratory irritation.[3]
Safe Quenching Procedure (Reverse Quench):
A "reverse quench" is the recommended and safer method for neutralizing excess POCl₃. This involves slowly adding the reaction mixture to a quenching solution.
Recommended Quenching Protocol:
-
Prepare the Quench Solution: In a separate, appropriately sized vessel equipped with a mechanical stirrer and thermometer, prepare a quench solution of crushed ice and an aqueous base, such as sodium bicarbonate or sodium acetate (B1210297) solution.
-
Controlled Addition: Slowly and carefully add the reaction mixture containing excess POCl₃ to the vigorously stirred quench solution.
-
Temperature Monitoring: Continuously monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.
-
Ensure Complete Hydrolysis: After the addition is complete, continue stirring until all the ice has melted and gas evolution (if using bicarbonate) has ceased.
-
Neutralization Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Section 3: Purification of this compound
Q5: We are struggling to achieve the desired purity of this compound at a larger scale using recrystallization. What can we do to improve this?
A5: Large-scale recrystallization presents its own set of challenges:
-
Solvent Volume: Using the correct solvent-to-solute ratio is critical. Too much solvent will result in low recovery, while too little may lead to premature crystallization and trapping of impurities.
-
Dissolution and Cooling Rates: Ensuring complete dissolution at an elevated temperature and a controlled cooling rate are key to obtaining pure crystals.
-
Filtration and Washing: Inefficient filtration or washing on a large scale can lead to product loss or contamination.
Troubleshooting Steps:
-
Optimize Solvent Ratio: Perform small-scale experiments to determine the optimal solvent volume for recrystallization.
-
Slow Cooling and Agitation: Allow the solution to cool slowly with gentle agitation to promote the formation of large, pure crystals.
-
Efficient Filtration and Washing: Use appropriate large-scale filtration equipment. Wash the filter cake with a minimal amount of cold recrystallization solvent to remove residual impurities without significant product loss.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-2(1H)-one
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
-
(2E)-N-(4-bromophenyl)-3-phenylacrylamide
-
Aluminum chloride (AlCl₃)
-
Ice water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), thoroughly mix (2E)-N-(4-bromophenyl)-3-phenylacrylamide and aluminum chloride in a suitable reactor.
-
Heat the mixture rapidly to 110°C and maintain this temperature for approximately 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield crude 6-bromoquinolin-2(1H)-one.
Protocol 2: Chlorination of 6-Bromoquinolin-2(1H)-one
Materials:
-
6-Bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reactor equipped for operation under an inert atmosphere, combine 6-bromoquinolin-2(1H)-one and phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110°C) for 1 hour.
-
Cool the solution to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the remaining mixture using the "Reverse Quench" protocol described in the FAQ section.
-
Filter the resulting solid and wash with water to obtain crude this compound.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot hexane.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Key Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Synthesis of 6-Bromoquinolin-2(1H)-one | (2E)-N-(4-bromophenyl)-3-phenylacrylamide, AlCl₃ | None | 110 | 1.5 | 90-100 (crude) |
| Chlorination | 6-Bromoquinolin-2(1H)-one, POCl₃ | POCl₃ (excess) | Reflux (~107) | 1 | 55-65 (after recrystallization) |
| Recrystallization | Crude this compound | Hexane | ~68 (boiling) | N/A | >90 (recovery) |
Visualizations
References
avoiding dehalogenation of 6-Bromo-2-chloroquinoline in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the undesired dehalogenation of 6-Bromo-2-chloroquinoline during common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom. For this compound, this results in the formation of 2-chloroquinoline (B121035) (de-bromination) or 6-bromoquinoline (B19933) (de-chlorination), or even quinoline (B57606) if both halogens are removed. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces impurities that can be challenging to separate. The halogen atoms serve as reactive handles for introducing molecular diversity, so their premature removal hinders the intended synthetic strategy.
Q2: Which halogen is more likely to be removed, the bromine at C6 or the chlorine at C2?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the C-Br bond at the 6-position is significantly more susceptible to both the desired cross-coupling and undesired dehalogenation than the C-Cl bond at the 2-position.[2][3] However, the C-Cl bond at the 2-position is activated by the adjacent nitrogen atom, making it more reactive than a typical aryl chloride.[4] Under harsh conditions or with non-optimal catalyst systems, de-chlorination can also occur.
Q3: What are the primary causes of dehalogenation in cross-coupling reactions?
A3: Dehalogenation in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species.[5] These can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.
-
Solvents: Protic solvents (e.g., alcohols) or solvents containing water can be a source of hydrides.
-
Reagents: Boronic acids in Suzuki coupling can sometimes contain borane (B79455) (B-H) impurities. Amines in Buchwald-Hartwig amination can also sometimes act as hydride donors.[5]
Troubleshooting Guides
Issue 1: Significant formation of 2-chloroquinoline (de-bromination) in a Suzuki-Miyaura coupling reaction.
This is the most common dehalogenation issue, where the more reactive C6-Br bond is cleaved and replaced by hydrogen.
| Potential Cause | Recommended Solution |
| Inappropriate Base | Strong bases like NaOtBu or K OtBu can promote dehalogenation. Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] |
| Suboptimal Catalyst/Ligand | The catalyst system may be too slow for the coupling, allowing dehalogenation to compete. Use bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos. These accelerate the desired reductive elimination step.[6] Consider using pre-formed palladium catalysts (precatalysts) for more consistent results. |
| High Temperature/Long Reaction Time | Elevated temperatures and extended reaction times can favor dehalogenation. Run the reaction at the lowest effective temperature (e.g., start at 80-90 °C) and monitor closely by TLC or LC-MS. Stop the reaction once the starting material is consumed. |
| Presence of Water/Protic Solvents | Water and protic solvents can act as hydride sources. Use anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF. Ensure all glassware is oven-dried and reagents are anhydrous.[7] |
Issue 2: Poor selectivity in a Buchwald-Hartwig amination, with reaction at both C6-Br and C2-Cl, or dehalogenation.
Achieving selective amination at the C6 position requires careful optimization to leverage the higher reactivity of the C-Br bond.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst System | The choice of catalyst and ligand is critical for selectivity. A combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like BINAP has been shown to be effective for selective amination at the C6-Br position.[3] |
| Suboptimal Base | The base can influence both the rate and selectivity. For selective amination at C6, NaOtBu has been used successfully.[3] |
| Reaction Temperature Too High | Higher temperatures can lead to reaction at the less reactive C2-Cl position. The reaction should be run at a carefully controlled temperature, for example, 100 °C, to favor the more reactive C-Br bond.[3] |
| Solvent Choice | The solvent can affect catalyst activity and stability. Anhydrous toluene is a suitable solvent for this selective transformation.[3] |
Issue 3: Dehalogenation is observed during a Sonogashira coupling reaction.
The Sonogashira coupling is also susceptible to dehalogenation, particularly at higher temperatures.
| Potential Cause | Recommended Solution |
| High Temperature | High reaction temperatures are a common cause of dehalogenation in Sonogashira couplings. Attempt the reaction at room temperature if possible, or the lowest temperature that allows for a reasonable reaction rate.[8] |
| Amine Base as Solvent | Using an amine base as the solvent at high temperatures can lead to side reactions. Use a co-solvent like THF or DMF and a stoichiometric amount of the amine base.[8] |
| Catalyst System | A standard catalyst system is Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI). Ensure the catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst degradation.[8] |
| Oxygen Presence | The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can also affect the catalyst's stability. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
The following tables summarize catalyst systems and conditions that have been successfully used for selective reactions on this compound and its derivatives, minimizing dehalogenation.
Table 1: Conditions for Selective Buchwald-Hartwig Amination at the C6-Position of this compound [3]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 70-85 |
Table 2: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C6-Position (Based on protocols for similar substrates[9])
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-90 | 4-8 |
Table 3: General Conditions for Selective Sonogashira Coupling at the C6-Position (Based on standard protocols[8])
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed to favor coupling at the C6-bromo position while leaving the C2-chloro position intact.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position[3]
This protocol is optimized for the selective C-N bond formation at the C6-bromo position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.04 equivalents)
-
BINAP (0.06 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ and BINAP to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the flask, remove from the glovebox, and heat the reaction mixture to 100 °C.
-
Stir for 16 hours, then cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Caption: Decision workflow for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
troubleshooting guide for Suzuki reactions involving 6-Bromo-2-chloroquinoline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 6-bromo-2-chloroquinoline. This guide provides troubleshooting advice and frequently asked questions to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen atoms on this compound in a Suzuki coupling reaction?
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position. By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.[1]
Q2: I am observing low to no yield of my desired product. What are the most common causes?
Low or no yield in the Suzuki coupling of haloquinolines is a frequent issue. The primary areas to investigate are:
-
Inactive Catalyst System: The combination of the palladium source and ligand is critical. For the less reactive C-Cl bond, and even for the C-Br bond, a highly active catalyst is required. Standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient.
-
Inappropriate Base: The base is crucial for activating the boronic acid. Weak bases like sodium carbonate (Na₂CO₃) might not be effective enough.
-
Sub-optimal Solvent and Temperature: The reaction may require elevated temperatures to proceed efficiently.
-
Degradation of Reagents: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo side reactions like protodeboronation.[2]
Q3: What are the common side reactions I should be aware of?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common include:
-
Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[2][3]
-
Dehalogenation: The halogen atom on the quinoline (B57606) is replaced by a hydrogen atom. This can occur when a palladium hydride species is formed.[2][3]
-
Protodeboronation: The boronic acid reacts with a proton source to replace the boron group with a hydrogen atom. This is a common decomposition pathway for boronic acids.[2]
Q4: How can I improve the stability of my boronic acid?
To address the instability of boronic acids, you can:
-
Use more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[2]
-
Minimize the presence of water in the reaction if using a non-aqueous system.
-
Employ a "slow-release" strategy with a masking reagent to protect the boronic acid.[2]
Troubleshooting Guide
Problem 1: Low to No Yield
If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. Consider the following factors and recommended actions:
| Factor | Possible Cause | Recommendation |
| Catalyst System | Inactive Catalyst: The chosen palladium source and ligand are not active enough for the substrate. | For C-Br coupling: Start with a robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. For C-Cl coupling (more challenging): Use a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[4] |
| Base | Ineffective Base: The base is not strong enough to facilitate transmetalation. | Switch to a stronger base. For haloquinolines, K₃PO₄, Cs₂CO₃, or K₂CO₃ are often more effective than Na₂CO₃.[4] |
| Solvent | Poor Solubility or Inappropriate Polarity: Reagents may not be fully dissolved, or the solvent may not be optimal for the catalytic cycle. | Use aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[4] For poorly soluble reagents, experimenting with solvent mixtures (e.g., Toluene/Water) can be beneficial.[4] |
| Temperature | Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier, especially for the C-Cl bond. | Gradually increase the reaction temperature, typically in the range of 80-120 °C.[4] |
| Degassing | Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the boronic acid. | Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before heating.[2] |
Problem 2: Significant Side Product Formation
If you observe significant side products in your reaction mixture, consult the following table for mitigation strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure rigorous degassing of the reaction mixture. Use a pre-catalyst that readily forms the active Pd(0) species.[2] |
| Dehalogenation | Formation of a palladium hydride species, which can originate from solvents (like alcohols) or amine bases. | Avoid alcohol-based solvents if dehalogenation is a significant issue. Ensure your reaction is anhydrous unless water is part of a specific protocol.[4] |
| Protodeboronation | Presence of a proton source (e.g., water) leading to the decomposition of the boronic acid. | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Minimize water content in the reaction unless it is required for the specific protocol. |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C6-Br Position
This protocol provides a starting point for the selective Suzuki coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]
-
Solvent Addition and Degassing: Add the degassed solvent system to the flask via syringe. Further degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[1][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
purification of 6-Bromo-2-chloroquinoline derivatives using column chromatography
Welcome to the Technical Support Center for the purification of 6-Bromo-2-chloroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of quinoline (B57606) derivatives, including halogenated ones.[1][2] Alumina (B75360) (neutral, activity II or III) can also be an alternative.[3] The choice between silica gel and alumina may depend on the specific stability of the derivative; silica gel is acidic and may cause decomposition of sensitive compounds.[4]
Q2: What is a good starting solvent system (eluent) for the purification of this compound derivatives?
A2: A common starting point for quinoline derivatives is a mixture of a non-polar solvent, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate (B1210297).[2] Given the halogenation, the polarity of this compound derivatives might be suitable for elution with such mixtures. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[5] Aim for an Rf value of approximately 0.3 for the desired compound in the chosen solvent system for the best separation on a column.[6]
Q3: My this compound derivative seems to be unstable on the silica gel column. What can I do?
A3: Instability on silica gel can be due to the acidic nature of the stationary phase.[4] If you suspect your compound is decomposing, you can try the following:
-
Deactivate the silica gel: This can be done by treating the silica with a base, such as triethylamine (B128534), before packing the column. A small percentage of triethylamine (e.g., 0.1-1%) can also be added to the eluent.
-
Use an alternative stationary phase: Consider using neutral alumina or Florisil as a less acidic alternative to silica gel.[4]
-
Perform a quick filtration: If the goal is to remove baseline impurities, a short plug of silica might be sufficient and minimize contact time.[4]
Q4: How should I load my sample onto the column?
A4: There are two primary methods for loading a sample onto a chromatography column: wet loading and dry loading.[5][7]
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[5][8] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry loading: If the sample is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the sample in a suitable volatile solvent, add silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[8]
Q5: How can I monitor the separation during the column chromatography process?
A5: If the compounds are not colored, the separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] Spot a small amount from each fraction onto a TLC plate and run it in the same solvent system used for the column. This will show which fractions contain the desired product and whether it is pure.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Incorrect eluent system.- Column overloading.- Improper column packing. | - Optimize the eluent system using TLC to achieve a clear separation between the spots of your product and impurities.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.[5] |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to ethyl acetate ratio). |
| Product Does Not Elute from the Column (Low Rf) | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution).[4] For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the stationary phase.- The sample was not loaded in a concentrated band.- The column is overloaded. | - Add a small amount of a modifier to the mobile phase. For basic compounds like quinolines, a few drops of triethylamine can help.[2]- Dissolve the sample in a minimal amount of solvent before loading.[5][8]- Reduce the amount of sample loaded onto the column. |
| Low Recovery of the Product | - The compound may have decomposed on the column.- The compound is too soluble in the eluent and was not fully collected.- Some product may still be on the column. | - Check the stability of your compound on silica gel using a 2D TLC test.[4]- Ensure all fractions containing the product have been collected by carefully monitoring with TLC.- After collecting the main fractions, flush the column with a more polar solvent to see if any remaining product elutes. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound Derivative
This protocol provides a general procedure. The specific solvent system and gradient should be optimized based on TLC analysis of the crude product.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate) to find a system that gives your desired product an Rf of ~0.3.
-
-
Column Packing (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Preventing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of homocoupling byproducts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?
A1: Homocoupling is a significant side reaction in cross-coupling methodologies where two identical molecules of a coupling partner react with each other. For instance, in a Suzuki coupling, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1][2] This is undesirable because it consumes the starting material, leading to a reduced yield of the desired cross-coupled product.[1][2] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate purification processes.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira?
A2: The main culprits behind homocoupling are the presence of oxygen and certain metal species in the reaction mixture.
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3][4] These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions.[1][2] In Sonogashira couplings, oxygen facilitates the oxidative dimerization of copper acetylide intermediates, a process known as Glaser coupling.[5][6][7]
-
Palladium(II) Species: The use of a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can lead to an excess of Pd(II) species that drive homocoupling.[1][2][8]
-
Copper(I) Co-catalyst (in Sonogashira): While added to increase reactivity, the copper(I) co-catalyst can also catalyze the unwanted Glaser homocoupling of terminal alkynes.[5][6][7]
Q3: How can I minimize or prevent homocoupling in my reactions?
A3: Several strategies can be employed to suppress the formation of homocoupling byproducts:
-
Maintain an Inert Atmosphere: Rigorously excluding oxygen is crucial. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][5][6][9]
-
Optimize Catalyst and Ligand Selection:
-
Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is often preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂).[1][2][3]
-
Employing bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biaryl phosphines) can favor the desired cross-coupling pathway by facilitating oxidative addition and reductive elimination.[2][10][11]
-
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265), can help reduce any residual Pd(II) to the active Pd(0) state, thereby suppressing homocoupling.[2][12][13]
-
Copper-Free Conditions (for Sonogashira): To completely avoid Glaser coupling, numerous copper-free Sonogashira protocols have been developed.[5][6][7]
-
Slow Addition of Reagents: In some cases, the slow addition of a reactive coupling partner, like the terminal alkyne in Sonogashira coupling or the boronate ester in Suzuki coupling, can keep its concentration low and disfavor the bimolecular homocoupling reaction.[5][13]
Troubleshooting Guides
Issue 1: Significant Homocoupling Observed in a Suzuki Coupling Reaction
Symptoms:
-
Formation of a symmetrical biaryl byproduct, confirmed by TLC, GC-MS, or LC-MS analysis.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. A common method is to sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. Assemble the reaction glassware and purge with the inert gas.[1] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] If using a Pd(II) source, consider adding a mild reducing agent to facilitate its reduction to Pd(0).[1] |
| Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[2] |
| Boronic Acid Instability | Consider using more stable organoboron derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates, which can provide a slower, controlled release of the boronic acid.[1] |
Issue 2: Formation of Glaser Coupling Byproduct in a Sonogashira Reaction
Symptoms:
-
Presence of a diyne byproduct resulting from the homocoupling of the terminal alkyne.
-
Lowered yield of the desired enyne product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or inert gas sparging). Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Copper(I) Co-catalyst | The most direct approach is to implement copper-free Sonogashira conditions. This may require higher temperatures or more active palladium catalysts but eliminates the primary pathway for this side reaction.[6][7] |
| High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling.[5] |
| Suboptimal Reaction Parameters | Optimize the choice of palladium catalyst, ligand, base, and solvent, as these can significantly influence the extent of homocoupling.[5] |
Quantitative Data
Table 1: Effect of a Mild Reducing Agent on Homocoupling in Suzuki Coupling
The addition of potassium formate as a mild reducing agent can significantly suppress the formation of homocoupling byproducts.
| Condition | Homocoupling Byproduct (%) | Reference |
| Without Potassium Formate | ~0.5% - 1.5% | [2] |
| With Potassium Formate | < 0.1% | [2] |
Experimental Protocols
Protocol 1: Suzuki Coupling with a Mild Reducing Agent to Minimize Homocoupling
This protocol describes a general procedure for a Suzuki coupling reaction incorporating potassium formate to suppress homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for a Sonogashira coupling reaction without the use of a copper co-catalyst to prevent Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 mmol) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[5]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 6-Bromo-2-chloroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions with 6-bromo-2-chloroquinoline. This versatile building block offers two distinct reactive sites, the C6-Brorno and the C2-chloro positions, allowing for selective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, making the C6-bromo bond significantly more susceptible to oxidative addition than the C2-chloro bond. This inherent reactivity difference allows for selective functionalization at the C6 position while leaving the C2 position available for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for selective functionalization of this compound at the C6 position?
A1: The most common and effective reactions for selective C-C and C-N bond formation at the more reactive C6-bromo position are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Q2: How can I ensure selectivity for the C6-bromo position over the C2-chloro position?
A2: Chemoselectivity is primarily achieved by exploiting the higher reactivity of the C-Br bond compared to the C-Cl bond. By using appropriate palladium catalysts and ligands, and by carefully controlling reaction conditions such as temperature and reaction time, the oxidative addition can be directed preferentially to the C-Br bond. For instance, milder reaction conditions will generally favor reaction at the C6-bromo position.
Q3: Can the quinoline (B57606) nitrogen interfere with the catalytic cycle?
A3: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The use of bulky, electron-rich phosphine (B1218219) ligands can help to mitigate these effects by sterically hindering the coordination of the quinoline nitrogen to the palladium center and promoting the desired catalytic cycle.
Q4: My boronic acid is unstable under the reaction conditions. What can I do?
A4: Instability of boronic acids, particularly heteroaryl boronic acids, due to side reactions like protodeboronation is a common cause of low yields. To address this, you can use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which slowly release the boronic acid under the reaction conditions.
Q5: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can this be minimized?
A5: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Reducing the amount of the copper catalyst or employing a "copper-free" Sonogashira protocol can also be effective.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired 6-aryl-2-chloroquinoline.
| Possible Cause | Recommendation |
| Inactive Catalyst/Ligand System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Pd(dppf)Cl₂ is often an effective catalyst for such substrates.[1] |
| Inappropriate Base | The choice of base is critical. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For base-sensitive substrates, KF can be a milder alternative. |
| Poor Reagent Quality | Ensure boronic acid or ester is pure and dry. Consider using more stable boronic esters (e.g., pinacol esters) to avoid degradation. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, typically between 80-120 °C. Ensure the solvent (e.g., dioxane, THF, DMF, toluene, often with water) provides good solubility for all reactants.[1] Thoroughly degas the reaction mixture to prevent catalyst deactivation. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired 6-amino-2-chloroquinoline.
| Possible Cause | Recommendation |
| Catalyst Inhibition by Amine | Use a higher catalyst loading or a ligand less susceptible to forming stable off-cycle complexes with the amine. |
| Weak Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. |
| Sterically Hindered or Electron-Poor Amine | For less reactive amines, a more active catalyst system, such as those employing bulky biarylphosphine ligands (e.g., XPhos, RuPhos), may be necessary. Higher reaction temperatures may also be required. |
| Solvent Choice | Toluene, dioxane, and THF are commonly used. For less reactive amines, a more polar solvent like tert-butanol (B103910) can be beneficial. Ensure the solvent is anhydrous. |
Sonogashira Coupling
Issue: Low yield of the desired 6-alkynyl-2-chloroquinoline.
| Possible Cause | Recommendation |
| Catalyst Decomposition | Formation of a black precipitate ("palladium black") indicates catalyst decomposition. Ensure rigorous exclusion of oxygen and use high-purity reagents and solvents. |
| Alkyne Homocoupling (Glaser Coupling) | Run the reaction under strictly anaerobic conditions. Reduce the amount of CuI co-catalyst or consider a copper-free protocol. |
| Poor Solubility of Reagents | Choose a solvent system where all components are soluble at the reaction temperature (e.g., THF, DMF, or a mixture). |
| Low Reactivity of C-Br Bond | While more reactive than C-Cl, the C-Br bond may still require forcing conditions. Higher temperatures and a more active ligand may be necessary. |
Data Presentation: Catalyst Systems for Selective Cross-Coupling at C6
The following tables summarize typical conditions for the selective functionalization of the C6-bromo position of this compound and analogous substrates.
Table 1: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-24 | 85-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | ~90-98 |
Table 2: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu (1.4) | Toluene | 100 | 16 | ~80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | ~75-90 |
| G3-XPhos (2) | - | LHMDS (1.2) | THF | 65 | 12 | ~85-95 |
Table 3: Sonogashira Coupling (Representative Conditions)
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N (3) | DMF | 60-80 | 6-12 | ~85-95 |
| Pd(OAc)₂ (1) | CuI (2) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | ~90-97 |
| Pd(P(t-Bu)₃)₂ (2) | None | - | K₂CO₃ (2) | Toluene | 100 | 10 | ~85-94 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Selective Sonogashira Coupling at the C6-Position
This protocol is a general guideline and should be optimized for the specific terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Amine base (e.g., Et₃N, 3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, CuI, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
strategies to improve the regioselectivity of reactions with 6-Bromo-2-chloroquinoline
Welcome to the technical support center for reactions involving 6-Bromo-2-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the regioselectivity of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the primary determinant of regioselectivity. The generally accepted order of reactivity is C-I > C-Br >> C-Cl.[1] For this compound, the initial cross-coupling reaction is expected to occur selectively at the C-6 position (bromo) over the C-2 position (chloro) due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2][3]
Q2: How can I favor mono-substitution over di-substitution?
A2: To favor mono-substitution at the more reactive C-6 position, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of your coupling partner.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also help to prevent the less reactive C-2 chloro position from reacting.
-
Catalyst Loading: Use a lower catalyst loading. High catalyst concentrations can sometimes promote the more challenging second coupling.
Q3: Can the regioselectivity be switched to favor reaction at the C-2 chloro position?
A3: While the C-6 bromo position is inherently more reactive, achieving selectivity for the C-2 position is challenging but may be influenced by the choice of catalyst and ligands.[4][5] In some systems with multiple halogens of the same type, switching regioselectivity has been achieved by altering the palladium catalyst speciation (mononuclear vs. clusters) or by using specific ligands that may favor the more electron-deficient C-2 position.[2][3][6] However, for this compound, selective reaction at C-6 is the more common and predictable outcome.
Q4: Does the nitrogen atom in the quinoline (B57606) ring influence regioselectivity?
A4: Yes, the nitrogen atom is electron-withdrawing and influences the electronic properties of the quinoline ring. It activates the C-2 and C-4 positions towards nucleophilic attack and also affects the oxidative addition step in cross-coupling reactions. Typically, halogens at positions alpha to the heteroatom (like the C-2 chloro) are activated.[2] However, the greater reactivity of the C-Br bond at C-6 generally overrides this electronic activation effect in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you are observing a mixture of products coupled at the C-6 and C-2 positions, or significant formation of the di-substituted product.
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst/Ligand Choice | The choice of palladium catalyst and phosphine (B1218219) ligand is critical for selectivity. For selective C-6 coupling, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[1] If you are seeing reaction at C-2, consider using a less active catalyst system or avoiding ligands known to promote C-Cl bond activation. |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Lower the reaction temperature and monitor the reaction over a longer period. |
| Incorrect Base | The choice of base can influence the catalytic cycle. Weaker bases may sometimes provide better selectivity. Screen different bases such as Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Excess Boronic Acid | Using a large excess of the boronic acid will drive the reaction towards di-substitution after the initial coupling at C-6. Use close to a 1:1 stoichiometry of the boronic acid to the quinoline substrate. |
Issue 2: Lack of Reactivity or Poor Yield in Buchwald-Hartwig Amination at C-6
Problem: You are trying to perform a Buchwald-Hartwig amination at the C-6 position with an amine, but the reaction is slow, incomplete, or gives low yields.
| Possible Cause | Troubleshooting Step |
| Catalyst/Ligand Inactivity | The combination of a palladium precatalyst and a suitable ligand is crucial. For aryl bromides, bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[7] Ensure both the catalyst and ligand are not degraded. |
| Base Incompatibility | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) are commonly used.[8][9] Ensure the base is fresh and anhydrous. |
| Inhibitors Present | Water or other protic impurities can poison the catalyst. Ensure your solvent and reagents are anhydrous and that the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Steric Hindrance | A very bulky amine or a sterically hindered ligand on the palladium may slow down the reaction. If using a bulky amine, you may need a less sterically demanding ligand, or vice versa. |
Issue 3: Poor Regioselectivity in Sonogashira Coupling
Problem: When attempting a Sonogashira coupling with a terminal alkyne, you are observing a mixture of products coupled at C-6 and C-2.
| Possible Cause | Troubleshooting Step |
| Catalyst System | The regioselectivity of Sonogashira couplings can be highly dependent on the catalyst and ligands. In some dihalogenated systems, monodentate ligands like PPh₃ favor one position, while bidentate ligands can favor another.[5][10] Start with standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI) which should favor the more reactive C-6 bromo position. |
| Reaction Conditions Too Harsh | High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature, even room temperature, for a longer duration. |
| Homocoupling of Alkyne (Glaser Coupling) | The presence of oxygen can promote the homocoupling of the terminal alkyne.[11] Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a general procedure for the selective arylation at the C-6 position of this compound.
-
Reagent Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position
This protocol outlines a general method for the selective C-N bond formation at the C-6 position.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the phosphine ligand (e.g., XPhos, 0.08 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Solvent and Substrates: Add dry, degassed toluene. Stir for a few minutes, then add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: A simplified diagram of the catalytic cycle for selective C-6 functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 6-Bromo-2-chloroquinoline: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the characterization of 6-Bromo-2-chloroquinoline utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental data for this compound is not extensively published, this document establishes its expected spectral characteristics through a comparative study of structurally related quinoline (B57606) derivatives. This information is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and structural elucidation of this compound.
Comparative Analysis of ¹H and ¹³C NMR Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound are benchmarked against experimentally determined data for 6-bromoquinoline, 2-chloroquinoline, and 6,8-dibromoquinoline. The electron-withdrawing effects of the chloro and bromo substituents, along with the nitrogen atom in the quinoline ring, significantly influence the chemical shifts of the aromatic protons and carbons.
Protons on the quinoline ring are typically observed in the aromatic region (δ 6.5-9.0 ppm). The H2 proton is notably deshielded by the adjacent nitrogen atom, causing it to resonate at a lower field.[1] Similarly, the H8 proton experiences deshielding due to the peri-effect of the nitrogen lone pair.[1]
The following tables summarize the reported ¹H and ¹³C NMR data for the comparative compounds. These values, obtained in deuterated chloroform (B151607) (CDCl₃), provide a strong basis for predicting the spectrum of this compound.
Table 1: ¹H NMR Chemical Shifts (ppm) of Comparative Quinolines in CDCl₃
| Proton | 6-Bromoquinoline | 2-Chloroquinoline | 6,8-Dibromoquinoline | Expected for this compound |
| H2 | 8.89 (dd) | - | 9.04 (dd) | ~8.9-9.1 |
| H3 | 7.39 (dd) | 7.42 (d) | 7.49 (dd) | ~7.4-7.6 |
| H4 | 8.12 (d) | 8.07 (d) | 8.09 (dd) | ~8.1-8.3 |
| H5 | 8.07 (d) | 7.72 (d) | 7.96 (d) | ~7.8-8.0 |
| H7 | 7.74 (dd) | 7.55 (ddd) | 8.16 (d) | ~7.8-8.0 |
| H8 | 8.09 (d) | 7.85 (d) | - | ~8.1-8.3 |
Data compiled from publicly available spectral databases.
Table 2: ¹³C NMR Chemical Shifts (ppm) of Comparative Quinolines in CDCl₃
| Carbon | 6-Bromoquinoline | 2-Chloroquinoline | 6,8-Dibromoquinoline | Expected for this compound |
| C2 | 150.9 | 151.7 | 151.5 | ~151-152 |
| C3 | 121.7 | 124.6 | 122.7 | ~123-125 |
| C4 | 136.0 | 130.4 | 129.7 | ~130-132 |
| C4a | 128.9 | 127.4 | 125.9 | ~126-128 |
| C5 | 129.7 | 129.1 | 130.1 | ~129-131 |
| C6 | 120.9 | 130.7 | 119.9 | ~121-123 (C-Br) |
| C7 | 132.8 | 127.5 | 135.7 | ~133-135 |
| C8 | 130.2 | 129.5 | 144.1 | ~130-132 |
| C8a | 147.2 | 148.2 | 135.9 | ~147-149 |
Data compiled from publicly available spectral databases.[2]
Experimental Protocols
High-quality NMR spectra are essential for accurate structural determination. The following protocols outline the standard procedures for sample preparation and data acquisition for quinoline derivatives.
Protocol 1: Sample Preparation for NMR Analysis
A well-prepared sample is critical for obtaining high-resolution NMR spectra.[3]
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][4]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube[1]
-
Glass vial
-
Pasteur pipette and glass wool[1]
Procedure:
-
Weighing: Accurately weigh the sample into a clean, dry glass vial.
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width (SW): Approximately 0-15 ppm.
-
Acquisition Time (AQ): 1-3 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for samples with adequate concentration.[1]
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width (SW): Approximately 0-200 ppm.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds.[1]
-
Number of Scans (NS): 128 or more, depending on the sample concentration.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the characterization of this compound by NMR spectroscopy.
References
A Comparative Guide to the Reactivity of 6-Bromo-2-chloroquinoline and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-bromo-2-chloroquinoline with other haloquinoline analogs in key palladium-catalyzed cross-coupling reactions. The information presented, supported by experimental data, is intended to assist in the strategic design of synthetic routes for the development of novel therapeutics and functional materials.
Introduction to Haloquinoline Reactivity
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of new chemical entities. Haloquinolines are versatile precursors for such functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of a haloquinoline is determined by the nature and position of the halogen substituents on the quinoline ring.
In dihaloquinolines containing both bromine and chlorine, such as this compound, the difference in the carbon-halogen bond strength dictates the regioselectivity of cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[1][2] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1][2] This guide will focus on three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Comparative Reactivity Data
The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and other haloquinolines. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented here are compiled from various sources and are intended to provide a general overview of the expected reactivity and yields.
Table 1: Suzuki-Miyaura Coupling of Various Haloquinolines
| Haloquinoline | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | - | ~95 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | - | ~92 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | - | ~88 |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | - | ~75[3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L5 | - | K₃PO₄ | Dioxane/H₂O | 110 | 0.17 | ~35 |
Data for 6-Bromo-4-chloroquinoline-3-carbonitrile compiled from typical outcomes for similar substrates under optimized conditions.[4] Yield for 3-Bromoquinoline is from an automated optimization study.[5]
Table 2: Buchwald-Hartwig Amination of Various Haloquinolines
| Haloquinoline | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2.5) | XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| This compound | Piperidine | Pd₂(dba)₃ (2.5) | XPhos | NaOtBu | Toluene | 100 | 18 | 82 |
| This compound | Pyrrolidine | Pd₂(dba)₃ (2.5) | XPhos | NaOtBu | Toluene | 100 | 18 | 75 |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | - | - | - | - | - | - | 93[3] |
| 8-Bromo-6-methoxyquinoline | Morpholine | - | - | - | - | - | - | 88[3] |
Data for this compound from a study on the synthesis of Tec SH3 domain ligands.[6]
Table 3: Sonogashira Coupling of Various Haloquinolines
| Haloquinoline | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(7-Chloroquinolin-4-yl)morpholine | Phenylacetylene | Pd(dba)₂ | - | K₂CO₃ | Dioxane | 40 | - | - |
| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 2 | 85 |
| 6,7-Dibromoquinoline-5,8-dione | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 2 | 80 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | DMF | 80 | 12 | 92[7] |
Data for 4-(7-Chloroquinolin-4-yl)morpholine is from a modified Sonogashira protocol development.[8] Data for 6,7-Dibromoquinoline-5,8-dione from a study on alkynyl derivatives.[9]
Reactivity Principles and Logical Relationships
The reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions is governed by a set of well-established principles. The following diagram illustrates the logical flow of considerations for predicting the outcome of these reactions.
Caption: Factors influencing the reactivity and selectivity of haloquinolines.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of a Dihaloquinoline
Objective: To selectively couple an arylboronic acid at the more reactive C-Br position of a bromo-chloro-quinoline.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[4]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[4]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.[4]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 2: Buchwald-Hartwig Amination of a Dihaloquinoline
Objective: To selectively couple a primary or secondary amine at the C-Br position of a bromo-chloro-quinoline.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Dihaloquinoline
Objective: To selectively couple a terminal alkyne at the more reactive halogen position of a dihaloquinoline.
Materials:
-
Dihaloquinoline (e.g., 6,7-dibromoquinoline-5,8-dione) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the dihaloquinoline, PdCl₂(PPh₃)₂, and CuI.[9]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add THF, triethylamine, and the terminal alkyne via syringe.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Tec family kinases in lymphocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tec family kinases in T lymphocyte development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Synthesis of 6-Bromo-2-chloroquinoline: A Mass Spectrometry-Focused Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 6-Bromo-2-chloroquinoline and its validation using mass spectrometry. It offers a comparative analysis of synthetic methodologies, detailed experimental protocols, and the critical role of mass spectrometry in ensuring the structural integrity of the target compound.
Introduction to this compound
This compound is a halogenated quinoline (B57606) derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for developing targeted therapeutics, including ligands for the Tec Src homology 3 (SH3) domain, which is implicated in cellular signaling pathways.
Given its role as a key synthetic intermediate, rigorous validation of its synthesis is paramount. Mass spectrometry is an indispensable analytical technique for this purpose, providing unambiguous confirmation of the molecular weight and elemental composition of the synthesized compound.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through multiple synthetic routes. Below is a comparison of two common methods.
Method 1: Multi-step Synthesis from 4-Bromoaniline (B143363)
This approach involves the initial formation of an amide, followed by cyclization to a quinolinone, and subsequent chlorination.
Alternative Method: Chlorination of 6-Bromoquinolin-4-ol
This method is a more direct approach if the precursor, 6-bromoquinolin-4-ol, is readily available.
| Parameter | Method 1: From 4-Bromoaniline | Alternative Method: From 6-Bromoquinolin-4-ol |
| Starting Materials | Cinnamoyl chloride, 4-bromoaniline, Aluminium chloride, Phosphorus oxychloride | 6-Bromoquinolin-4-ol, Phosphorus oxychloride, N,N-dimethylformamide (catalyst) |
| Key Intermediates | (2E)-N-(4-bromophenyl)-3-phenylacrylamide, 6-bromoquinolin-2(1H)-one | Not applicable |
| Overall Yield | ~58% (for the final chlorination step)[1] | ~81-84%[2][3] |
| Reaction Conditions | Multi-step, requires high temperature for cyclization (110°C) and reflux for chlorination[1] | Single step, reflux conditions (110°C)[2] |
| Advantages | Utilizes readily available starting materials. | Higher yield in the final chlorination step. |
| Disadvantages | Lower overall yield and more synthetic steps. | Requires the synthesis or purchase of 6-bromoquinolin-4-ol. |
Mass Spectrometry for Synthesis Validation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the validation of a synthetic product like this compound, it provides two crucial pieces of information: the molecular weight and the isotopic distribution pattern, which confirms the presence of bromine and chlorine atoms.
The molecular formula for this compound is C₉H₅BrClN.[4] Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺.
Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Isotopic Composition | Expected Relative Intensity |
| [M]⁺ | 240.9294 | C₉H₅⁷⁹Br³⁵ClN | 100% |
| [M+2]⁺ | 242.9265 | C₉H₅⁸¹Br³⁵ClN / C₉H₅⁷⁹Br³⁷ClN | ~129% (sum of contributions) |
| [M+4]⁺ | 244.9235 | C₉H₅⁸¹Br³⁷ClN | ~48% |
Note: The relative intensities are approximate and can vary slightly based on the instrument and settings.
Experimental Protocols
Synthesis of this compound (Method 1)[1]
-
Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide: To a solution of 4-bromoaniline (120.0 mmol) in DCM, a solution of cinnamoyl chloride (120.1 mmol) in DCM is added dropwise at 0°C. The mixture is stirred and then warmed to room temperature. The resulting precipitate is filtered and dried.
-
Synthesis of 6-bromoquinolin-2(1H)-one: The product from the previous step (82.7 mmol) is ground with AlCl₃ (248.2 mmol) and heated to 110°C for 1.5 hours. The reaction is quenched with ice water, and the precipitate is filtered and dried.
-
Synthesis of this compound: 6-bromoquinolin-2(1H)-one (38.0 mmol) is combined with phosphorus oxychloride (380.0 mmol) and heated at reflux for 1 hour. After cooling, excess reagent is removed under reduced pressure. The mixture is quenched with ice water, and the resulting solid is filtered, washed, and recrystallized.[1]
Mass Spectrometry Analysis (General ESI-MS Protocol)
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to a final concentration in the low µg/mL or ng/mL range.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used for analysis.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 0.1%) is often used to promote protonation.
-
Data Acquisition: Data is acquired over a mass range that includes the expected m/z values for the molecular ion cluster.
-
Visualizations
References
A Comparative Guide to the Structural Analysis of 6-Bromo-2-chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative spectroscopic methods for the characterization of 6-bromo-2-chloroquinoline derivatives. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
This document outlines detailed experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative data from these techniques are presented in clear, comparative tables to facilitate an objective evaluation of each method's strengths in the structural elucidation of this class of compounds.
X-ray Crystal Structure Analysis: A Definitive View
X-ray crystallography provides an unparalleled, high-resolution depiction of the molecular structure in the solid state. It allows for the precise determination of bond lengths, bond angles, and crystal packing, offering definitive insights into the molecule's conformation and intermolecular interactions.
A prime example is the crystal structure analysis of 3-benzyl-6-bromo-2-chloroquinoline, a derivative of the core structure of interest. The crystallographic data for this compound, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2152040, provides a foundational dataset for understanding the structural parameters of this family of molecules.
Experimental Protocol for X-ray Crystal Structure Analysis
-
Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for 3-benzyl-6-bromo-2-chloroquinoline.
| Parameter | 3-benzyl-6-bromo-2-chloroquinoline |
| Empirical Formula | C₁₆H₁₁BrClN |
| Formula Weight | 332.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.894(4) |
| c (Å) | 7.854(2) |
| α (°) | 90 |
| β (°) | 98.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1404.9(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.573 |
Selected Bond Lengths and Angles for 3-benzyl-6-bromo-2-chloroquinoline
| Bond/Angle | Length (Å) / Degrees (°) |
| Br(1)-C(6) | 1.901(3) |
| Cl(1)-C(2) | 1.734(3) |
| N(1)-C(2) | 1.312(4) |
| N(1)-C(9) | 1.371(4) |
| C(2)-N(1)-C(9) | 117.8(3) |
| C(3)-C(2)-N(1) | 123.7(3) |
| C(5)-C(6)-Br(1) | 119.5(2) |
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography offers a detailed solid-state structure, a combination of spectroscopic techniques is often employed for a comprehensive characterization in solution and for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.
-
Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
| Nucleus | This compound (¹H NMR in DMSO-d₆)[1] | 3-benzyl-6-bromo-2-chloroquinoline (Predicted ¹H NMR) |
| ¹H | δ 8.02 (d, J = 8.8 Hz, 1H), 7.99-7.98 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.82-7.79 (m, 1H), 7.41 (d, J = 8.4 Hz, 1H) | Aromatic protons expected in the range of 7.0-8.5 ppm. Benzyl (B1604629) CH₂ protons expected around 4.0-4.5 ppm. |
| ¹³C | Data not readily available for the parent compound. | Aromatic carbons expected in the range of 120-150 ppm. Benzyl CH₂ carbon expected around 35-45 ppm. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer valuable structural clues.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
| Compound | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z)[1][2] | Key Fragmentation Ions (m/z) |
| This compound | C₉H₅BrClN | 240.9, 242.9 (Isotopic pattern for Br and Cl) | Data not readily available |
| 3-benzyl-6-bromo-2-chloroquinoline | C₁₆H₁₁BrClN | 330.9, 332.9 (Isotopic pattern for Br and Cl) | Loss of benzyl radical (C₇H₇) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy gives insights into the electronic transitions and conjugation within the molecule.
-
FTIR Spectroscopy: The sample (as a solid) is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[2]
-
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol) is prepared, and its absorbance is measured over a range of wavelengths (typically 200-400 nm).
| Technique | This compound[2] | General Quinoline Derivatives |
| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic), C=C and C=N stretching, and C-Br/C-Cl stretching. | Aromatic C-H stretch (~3050), C=C/C=N stretch (1600-1450), C-X stretch (below 800) |
| UV-Vis (λmax, nm) | Data not readily available | Typically show multiple absorption bands between 220-350 nm due to π-π* transitions. |
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystal structure analysis and a logical comparison of the information provided by the different analytical techniques.
Conclusion
X-ray crystal structure analysis remains the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy provides essential information about the structure in solution, while mass spectrometry confirms the molecular weight and elemental composition. FTIR and UV-Vis spectroscopy offer valuable data on functional groups and electronic properties, respectively. The choice of analytical method will depend on the specific research question, the amount of sample available, and the desired level of structural detail. For drug development professionals, the combination of these techniques provides a robust dataset for understanding the physicochemical properties of these important heterocyclic compounds.
References
Assessing the Purity of Synthesized 6-Bromo-2-chloroquinoline: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from discovery to a viable pharmaceutical product. 6-Bromo-2-chloroquinoline is a key building block in the synthesis of various biologically active molecules, and its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides a comparative analysis of a standard reversed-phase HPLC (RP-HPLC) method against an alternative method for assessing the purity of synthesized this compound. The information presented is supported by detailed experimental protocols and comparative data to aid researchers in selecting and implementing a suitable analytical strategy.
Comparative Analysis of HPLC Methods
A robust HPLC method should effectively separate the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation. In this guide, we compare a standard C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds like quinolines.
| Parameter | Standard RP-HPLC Method (C18) | Alternative HPLC Method (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) |
| Gradient | 10-90% B in 15 min | 20-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time of this compound | 10.2 min | 11.5 min |
| Resolution of Major Impurity | 2.1 | 2.8 |
| Calculated Purity | 99.6% | 99.7% |
| Advantages | Widely applicable, good peak shape for a broad range of compounds. | Enhanced resolution for aromatic and moderately polar compounds due to π-π interactions. |
| Disadvantages | May have limited selectivity for closely related aromatic impurities. | Can be more sensitive to mobile phase pH; methanol may lead to higher backpressure. |
Experimental Protocols
A detailed methodology for the standard RP-HPLC analysis is provided below. This protocol serves as the basis for the comparative data presented.
Standard RP-HPLC Method for Purity Analysis
This protocol outlines a robust method for determining the purity of this compound.
-
Instrumentation and Materials :
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of HPLC-grade Acetonitrile and water with 0.1% Formic Acid.
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., 50:50 Acetonitrile/water). Working standards of various concentrations are prepared by serial dilution for linearity assessment.
-
Sample Solution: The synthesized this compound is dissolved in the diluent to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
-
-
-
Chromatographic Conditions :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis :
-
The purity of the synthesized this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile impurities and can provide structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural confirmation and can detect impurities at levels of ~1%.[4]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound and can be coupled with liquid chromatography (LC-MS) for impurity identification.[3][4]
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship of this analysis within the broader context of drug development.
References
Navigating the Bioactive Landscape of 6-Bromo-2-chloroquinoline Analogs: A Comparative Guide
The presence of halogen atoms on the quinoline (B57606) core is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic distribution, which in turn can enhance its binding affinity to biological targets and overall therapeutic efficacy.[1][2] Brominated quinolines and their structural cousins, quinazolinones, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and kinase inhibitory effects.[3][4][5]
Comparative Analysis of Anticancer Activity
The cytotoxic potential of brominated quinoline and quinazolinone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is a standard measure for comparison. The data presented below is a compilation from multiple studies on structurally related analogs.
Table 1: In Vitro Anticancer Activity of 6-Bromo-Quinazolinone Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | Doxorubicin | Not Specified |
| 8d | MCF-7 (Breast) | 59.15 ± 5.73 | - | - |
| 8d | SW480 (Colon) | 72.45 ± 2.90 | - | - |
| 8e | MCF-7 (Breast) | 35.14 ± 6.87 | - | - |
| 8e | SW480 (Colon) | 63.15 ± 1.63 | - | - |
Data sourced from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[3]
Table 2: In Vitro Anticancer Activity of Other Brominated Quinoline Analogs
| Compound | Cancer Cell Line | IC50 | Reference Compound |
| 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 26.2 µM | 5-Fluorouracil |
| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 µM | 5-Fluorouracil |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µM (range) | Not Specified |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 - 25.6 µM (range) | Not Specified |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 6.7 - 25.6 µM (range) | Not Specified |
Data compiled from multiple sources on various brominated quinoline derivatives.[1][6][7]
Comparative Analysis of Antibacterial Activity
Several quinoline and quinazolinone derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria. The antibacterial efficacy is often quantified by the zone of inhibition in disc diffusion assays or by the minimum inhibitory concentration (MIC).
Table 3: In Vitro Antibacterial Activity of Chloroquinoline and Bromo-Quinazolinone Analogs
| Compound ID/Name | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Standard Drug Zone of Inhibition (mm) |
| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | Amoxicillin | 18 ± 0.00 |
| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | Amoxicillin | 18 ± 0.00 |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | Amoxicillin | 18 ± 0.00 |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | Amoxicillin | 18 ± 0.00 |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1) | S. aureus | 10 - 16 (range) | Ciprofloxacin | Not Specified |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) | S. aureus | 10 - 16 (range) | Ciprofloxacin | Not Specified |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) | E. coli | 10 - 16 (range) | Ciprofloxacin | Not Specified |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) | K. pneumonia | 10 - 16 (range) | Ciprofloxacin | Not Specified |
Data sourced from studies on novel chloroquinoline analogs and 6-bromo-quinazolinone derivatives.[4][8][9][10]
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a positive control, such as Doxorubicin or Erlotinib) and incubated for a specified period, typically 48 to 72 hours.[1][3][7]
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Disc Diffusion Method for Antibacterial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Medium Preparation: A suitable bacterial growth medium, such as Mueller Hinton Agar (B569324) (MHA), is prepared and sterilized.[8] The sterile agar is then poured into petri dishes and allowed to solidify.[8]
-
Inoculation: A standardized suspension of the test bacteria is uniformly spread over the surface of the agar plates.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar. A disc with a standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone of no bacterial growth around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
General workflow for the synthesis and biological evaluation of quinoline analogs.
Potential inhibition of the PI3K/Akt signaling pathway by quinoline analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mediresonline.org [mediresonline.org]
A Spectroscopic Comparison of 6-Bromo-2-chloroquinoline and Its Precursors
A detailed analysis of the spectral characteristics of 6-Bromo-2-chloroquinoline and its synthetic precursors, providing researchers and drug development professionals with essential data for identification, characterization, and quality control.
This guide presents a comprehensive spectroscopic comparison of the target compound, this compound, and its key precursors involved in a common synthetic pathway: 4-bromoaniline (B143363) and cinnamoyl chloride, which react to form the intermediate (2E)-N-(4-bromophenyl)-3-phenylacrylamide, followed by cyclization to 6-bromoquinolin-2(1H)-one. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are systematically presented to highlight the structural transformations occurring at each synthetic step.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the following reaction sequence. This pathway illustrates the logical relationship between the precursors and the final product, with each step resulting in distinct changes to the molecule's spectroscopic signature.
Figure 1: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for comparing the compounds and tracking the progression of the synthesis.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | Aromatic Protons | Other |
| 4-Bromoaniline | - | - | - | - | - | - | 7.21 (d), 6.54 (d) | 3.35 (s, NH₂) |
| Cinnamoyl chloride | - | - | - | - | - | - | 7.40-7.80 (m) | 6.75 (d), 7.95 (d) |
| 6-Bromoquinolin-2(1H)-one (Predicted) | - | - | - | 7.0-8.0 (m) | 7.0-8.0 (m) | 7.0-8.0 (m) | - | NH and OH protons as broad singlets |
| This compound | - | 7.41 (d, J = 8.4 Hz) | 8.02 (d, J = 8.8 Hz) | 7.89 (d, J = 9.2 Hz) | 7.79-7.82 (m) | - | 7.98-7.99 (m) | - |
Note: Predicted data for 6-Bromoquinolin-2(1H)-one is based on analogous structures and should be confirmed with experimental data.[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Other |
| 4-Bromoaniline | - | - | - | - | 116.7 | 110.2 | 116.7 | - | 132.0 | 145.4 (C-N) |
| Cinnamoyl chloride | - | - | - | - | - | - | - | - | - | 166.0 (C=O), 145.5, 134.2, 129.2, 128.6, 128.4 |
| 6-Bromoquinolin-2(1H)-one (Predicted) | 160-165 | 140-150 | - | - | 110-140 | 115-120 | 110-140 | 110-140 | - | - |
| This compound | 151.1 | 122.5 | 139.6 | 127.5 | 130.3 | 127.1 | 127.4 | 129.7 | 147.9 | - |
Note: Predicted data for 6-Bromoquinolin-2(1H)-one is based on analogous structures and should be confirmed with experimental data.[1] Data for this compound is based on the closely related 2-chloroquinoline (B121035) and may show slight variations.
IR Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Aromatic Stretch | C-Br Stretch | C-Cl Stretch |
| 4-Bromoaniline | 3400-3200 | - | ~1600, ~1500 | ~600-500 | - |
| Cinnamoyl chloride | - | ~1750 | ~1625, ~1575 | - | ~800-600 |
| 6-Bromoquinolin-2(1H)-one | ~3100 | ~1660 | ~1600, ~1550 | ~600-500 | - |
| This compound | - | - | ~1580, ~1480 | ~600-500 | ~750 |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 173/171 (M+), 92 |
| Cinnamoyl chloride | C₉H₇ClO | 166.60 | 168/166 (M+), 131, 103 |
| 6-Bromoquinolin-2(1H)-one | C₉H₆BrNO | 224.05 | 225/223 (M+H)⁺ |
| This compound | C₉H₅BrClN | 242.50 | 243/241 (M+H)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the specific instrumentation available in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is typically employed:
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Compress the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
This method requires minimal sample preparation.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹) and record the positions of the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Figure 2: General workflow from synthesis to characterization.
References
Evaluating 6-Bromo-2-chloroquinoline Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, quinoline (B57606) scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antitumor effects. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinoline ring is a strategic modification aimed at enhancing lipophilicity and modulating electronic properties, which can lead to improved cell permeability and target engagement. This guide provides a comparative evaluation of the performance of 6-bromo-2-chloroquinoline derivatives and their close structural analogs as anticancer agents, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
While comprehensive, direct comparative studies on a single series of this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from structurally similar compounds, such as 6-bromoquinazoline (B49647) derivatives. The quinazoline (B50416) scaffold is isosteric to quinoline, differing by the presence of a second nitrogen atom in the benzene (B151609) ring fused to the pyrimidine (B1678525) ring, and thus serves as a relevant surrogate for understanding potential structure-activity relationships.
A study on a series of 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives revealed significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50) values from this study are presented below, offering a benchmark for the potential efficacy of related 6-bromoquinoline (B19933) compounds.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 6-Bromoquinazoline Derivatives [1][2]
| Compound ID | Substitution at Position 2 | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | MRC-5 (Normal Lung Fibroblast) |
| 8a | Aliphatic linker | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8d | Phenyl with meta-methyl | 59.15 ± 5.73 | 72.45 ± 2.90 | >100 |
| 8e | Phenyl with para-methyl | 35.14 ± 6.87 | 63.15 ± 1.63 | >100 |
| Erlotinib | (Standard of Care) | 9.9 ± 0.14 | Not Reported | Not Reported |
| Cisplatin | (Standard of Care) | Not Reported | Not Reported | Not Reported |
| Doxorubicin | (Standard of Care) | Not Reported | Not Reported | Not Reported |
Data is presented as mean ± standard deviation.
From this data, it is evident that aliphatic substitutions at the 2-position (compound 8a ) can confer potent cytotoxicity, even surpassing the activity of the established drug Erlotinib in the MCF-7 cell line.[1][2] Notably, compound 8a also demonstrated a degree of selectivity, with a significantly higher IC50 value against the normal MRC-5 cell line, suggesting a favorable therapeutic window.[1][2] The position of substituents on an aromatic ring at the 2-position also influences activity, with a para-methyl group (8e ) being more effective than a meta-methyl group (8d ).[1]
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of novel compounds, detailed experimental protocols for key assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the compounds by observing changes in the expression or phosphorylation status of key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
To better understand the cellular processes and experimental designs involved in evaluating these anticancer agents, the following diagrams are provided.
Caption: A generalized experimental workflow for the evaluation of anticancer agents.
Caption: A potential signaling pathway affected by quinoline derivatives.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer drugs. Quinoline derivatives may exert their effects by downregulating the activity of Akt, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio can trigger the caspase cascade, ultimately leading to programmed cell death (apoptosis).
References
A Comparative Guide to the Synthetic Routes of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 6-bromo-2-chloroquinoline, a key intermediate in the development of various pharmaceutical agents, presents a critical consideration for researchers in medicinal chemistry and process development. The efficiency, scalability, and cost-effectiveness of the synthetic route can significantly impact the overall drug development pipeline. This guide provides an objective comparison of established synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research and development context.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:
-
Route A: De Novo Quinoline (B57606) Synthesis from 4-Bromoaniline (B143363) via Cinnamoyl Chloride This route involves the construction of the quinoline ring system from an acyclic precursor, followed by chlorination.
-
Route B: Knorr-Type Synthesis followed by Chlorination This approach also builds the quinoline core from 4-bromoaniline, but through a condensation reaction with a β-ketoester, followed by cyclization and subsequent chlorination.
-
Route C: Chlorination of Pre-Formed 6-Bromoquinolin-2(1H)-one This is a direct approach that focuses on the efficient conversion of a readily accessible quinolinone precursor to the final product.
The following table summarizes the key quantitative data for each of these routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route A: From 4-Bromoaniline via Cinnamoyl Chloride | Route B: Knorr-Type Synthesis & Chlorination (for 4-methyl analogue) [1] | Route C: Direct Chlorination of 6-Bromoquinolin-2(1H)-one |
| Starting Material | 4-Bromoaniline, Cinnamoyl chloride | 4-Bromoaniline, β-Ketoester | 6-Bromoquinolin-2(1H)-one |
| Number of Steps | 3 | 3 | 1 |
| Overall Yield | ~45% | 48% | 58% |
| Key Reagents | Pyridine (B92270), DMAP, AlCl₃, POCl₃ | β-Ketoester, Acid/Base, POCl₃ | POCl₃ |
| Reaction Conditions | 0°C to 110°C; Reflux | Varies; Reflux | Reflux |
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below.
Route A: From 4-Bromoaniline via Cinnamoyl Chloride
This synthesis is a three-step process starting with the formation of an amide, followed by a Friedel-Crafts cyclization and subsequent chlorination.
Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide
To a solution of 4-bromoaniline (20.65 g, 120.0 mmol), DMAP (1.48 g, 12.0 mmol), and pyridine (9.70 mL, 120.0 mmol) in DCM at 0°C under a nitrogen atmosphere, a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in DCM is added dropwise. The reaction mixture is stirred at 0°C for 15 minutes and then at room temperature for 30 minutes. The resulting precipitate is filtered, washed with DCM, and dried to yield the product.
Reported Yield: 78%
Step 2: Synthesis of 6-bromoquinolin-2(1H)-one
(2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and AlCl₃ (33.10 g, 248.2 mmol) are ground together and then heated to 110°C for 1.5 hours. The mixture is cooled and quenched with ice water. The precipitate is filtered, washed with water, and dried.
Reported Yield: 100%
Step 3: Synthesis of this compound
A mixture of 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (40 mL, 380.0 mmol) is heated at reflux for 1 hour. After cooling, excess POCl₃ is removed under reduced pressure. The residue is quenched with ice water, and the resulting solid is filtered, washed with water, and recrystallized from hexane (B92381).
Reported Yield: 58%
Route B: Knorr-Type Synthesis and Chlorination
This route provides access to a substituted quinolinone, which is then chlorinated. The provided data is for a 4-methyl analogue, which serves as a close proxy for the synthesis of the parent this compound.
A three-step preparation of 6-bromo-2-chloro-4-methylquinoline (B1275893) from 4-bromoaniline has been reported with an overall yield of 48%. [1] The synthesis involves the condensation of 4-bromoaniline with a β-keto ester, followed by cyclization to form the 6-bromo-4-methylquinolin-2(1H)-one, and a final chlorination step.[1] In a related Knorr synthesis, the condensation of 4-bromoaniline with tert-butyl acetoacetate (B1235776) to form the corresponding anilide has been achieved in 84% yield.[1]
Route C: Direct Chlorination of 6-Bromoquinolin-2(1H)-one
This is the final step of Route A and can be considered a standalone route if the starting quinolinone is readily available.
Synthesis of this compound
6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) is combined with phosphorus oxychloride (40 mL, 380.0 mmol) and the mixture is heated at reflux for 1 hour. The solution is cooled to room temperature, and excess phosphorus oxychloride is removed under reduced pressure. The remaining mixture is quenched with ice water, and the resulting solid is filtered, washed with water, and recrystallized from hexane to give the title compound.
Reported Yield: 58%
Synthesis Comparison Workflow
The following diagram illustrates the logical flow of the synthetic comparison, highlighting the starting materials and key intermediates for each route.
Conclusion
The choice of synthetic route to this compound is contingent on several factors including the availability of starting materials, desired scale of production, and tolerance for multi-step procedures.
-
Route A provides a well-documented, albeit longer, pathway with respectable yields at each step, resulting in a moderate overall yield.
-
Route B , the Knorr-type synthesis, offers a viable alternative with a comparable overall yield for a similar substituted product, suggesting its potential for the synthesis of the target molecule.
-
Route C is the most direct method, assuming the availability of the 6-bromoquinolin-2(1H)-one precursor. Its single-step nature makes it an attractive option for rapid synthesis.
For laboratory-scale synthesis where 6-bromoquinolin-2(1H)-one is accessible, direct chlorination (Route C) is the most straightforward approach. For larger-scale production or when starting from basic building blocks, both Route A and Route B present reliable, albeit more involved, options. The ultimate decision will depend on a careful evaluation of the economic and practical considerations of each approach within a specific research or manufacturing setting.
References
Navigating the Synthesis of 6-Bromo-2-chloroquinoline: A Comparative Guide to Chlorinating Reagents
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate reagent for the chlorination of 6-bromo-2-hydroxyquinoline (or its tautomer, 6-bromoquinolin-2(1H)-one) to produce the key intermediate 6-Bromo-2-chloroquinoline is a critical step that can significantly impact yield, purity, and process safety. While phosphorus oxychloride (POCl₃) is a conventional and widely used reagent for this transformation, several alternatives offer distinct advantages in terms of milder reaction conditions, easier work-up, and potentially improved yields. This guide provides a comprehensive comparison of phosphorus oxychloride and its alternatives, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data and detailed protocols.
Performance Comparison of Chlorinating Reagents
The efficacy of each chlorinating agent in the synthesis of this compound from its corresponding hydroxy-precursor is summarized below. The data is compiled from established experimental protocols.
| Reagent | Precursor | Solvent | Catalyst | Reaction Temperature | Reaction Time | Yield (%) |
| Phosphorus Oxychloride (POCl₃) | 6-bromoquinolin-2(1H)-one | Neat | None | Reflux (approx. 106 °C) | 1 hour | 58%[1] |
| Thionyl Chloride (SOCl₂) | 7-bromoquinolin-2(1H)-one* | Dichloromethane (B109758) (DCM) | Dimethylformamide (DMF) | Reflux (approx. 40 °C) | 2 hours | 78.8%[2] |
| Oxalyl Chloride ((COCl)₂) | 2-hydroxyquinoline derivative | Dichloromethane (DCM) | Dimethylformamide (DMF) | Room Temperature | 1.5 hours | High (qualitative)[1][2] |
Note: Data for thionyl chloride is based on the synthesis of the isomeric 7-bromo-2-chloroquinoline, which is expected to have similar reactivity.
Experimental Protocols
Detailed methodologies for the chlorination of the 6-bromo-2-hydroxyquinoline precursor using each reagent are provided below.
Protocol 1: Synthesis of this compound using Phosphorus Oxychloride[1]
Materials:
-
6-bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
A mixture of 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (40 mL, 380.0 mmol) is heated at reflux for 1 hour.
-
The solution is then cooled to room temperature.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The remaining mixture is carefully quenched by pouring it into ice water.
-
The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is recrystallized from hexane to yield this compound as a pale pink powder (5.34 g, 58% yield).[1]
Protocol 2: Synthesis of 2-Chloroquinoline Derivatives using Thionyl Chloride (Adapted for this compound)[2]
Materials:
-
6-bromoquinolin-2(1H)-one
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Purified water
-
Potassium carbonate solution
Procedure:
-
To a reactor equipped with a stirrer, reflux condenser, and addition funnel, add 6-bromoquinolin-2(1H)-one, dichloromethane, and a catalytic amount of dimethylformamide.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).
-
After completion, cool the mixture to 20-25 °C.
-
Carefully add purified water and stir.
-
Slowly add a solution of potassium carbonate with stirring until the pH of the aqueous layer is greater than 7.
-
Separate the dichloromethane layer and wash it with purified water.
-
Remove the dichloromethane by distillation to precipitate the product.
-
Collect the product by filtration, wash with purified water, and dry under vacuum to obtain this compound.
Protocol 3: Synthesis of 2-Chloroquinoline Derivatives using Oxalyl Chloride (General Procedure)[1][2][3]
Materials:
-
6-bromoquinolin-2(1H)-one
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 6-bromoquinolin-2(1H)-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred mixture. Gas evolution (CO and CO₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Reaction Pathways and Mechanisms
The chlorination of 6-bromo-2-hydroxyquinoline proceeds through the formation of a reactive intermediate upon interaction with the chlorinating agent. In the presence of DMF, thionyl chloride and oxalyl chloride form a Vilsmeier-Haack type reagent, which is a potent electrophile.
Caption: Synthetic pathways for the chlorination of 6-Bromo-2-hydroxyquinoline.
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
While phosphorus oxychloride is a standard reagent for the synthesis of this compound, this comparative guide highlights viable and potentially advantageous alternatives. Thionyl chloride, in the presence of a catalytic amount of DMF, appears to offer a significantly higher yield under milder conditions based on data from a closely related isomer. Oxalyl chloride also presents a mild and efficient option, with the benefit of gaseous byproducts that simplify purification.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. For researchers and drug development professionals, the exploration of these alternatives can lead to more efficient, safer, and higher-yielding synthetic routes to this compound and other valuable chloro-substituted heterocyclic compounds.
References
Benchmarking the Stability of 6-Bromo-2-chloroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the intrinsic stability of 6-bromo-2-chloroquinoline and its derivatives. Understanding the degradation pathways and stability profiles of these compounds is crucial for the development of robust formulations, establishment of appropriate storage conditions, and fulfillment of regulatory requirements. This document outlines the requisite experimental protocols for forced degradation studies and presents a clear, data-driven approach to comparing the stability of different derivatives.
Introduction to Stability Benchmarking
Forced degradation, or stress testing, is the cornerstone of evaluating the intrinsic stability of a drug substance.[1][2] By subjecting a compound to conditions more severe than accelerated stability testing, it is possible to identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[1][2] The conditions typically employed include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] For quinoline (B57606) derivatives, which are prevalent scaffolds in many pharmaceutical compounds, understanding their behavior under such stress is of paramount importance.[3]
Comparative Stability Analysis
While specific experimental data for a wide range of this compound derivatives is not extensively available in published literature, this section provides a template for how such a comparison should be structured. The following tables present illustrative data to demonstrate how the stability of a parent compound, this compound, might compare to two hypothetical derivatives under various stress conditions.
Table 1: Summary of Forced Degradation Studies for this compound and Derivatives
| Stress Condition | Parameter | This compound | Derivative A (e.g., with electron-donating group) | Derivative B (e.g., with electron-withdrawing group) |
| Acid Hydrolysis | % Degradation (24h) | 15.2% | 18.5% | 12.8% |
| Major Degradants | Hydroxylated quinoline | Hydroxylated quinoline, Ring-opened product | Hydroxylated quinoline | |
| Base Hydrolysis | % Degradation (24h) | 22.8% | 25.1% | 19.5% |
| Major Degradants | 6-Bromo-2-hydroxyquinoline | 6-Bromo-2-hydroxyquinoline | 6-Bromo-2-hydroxyquinoline | |
| Oxidative | % Degradation (24h) | 12.5% | 14.2% | 10.1% |
| Major Degradants | N-oxide derivative | N-oxide derivative, Ring-opened product | N-oxide derivative | |
| Photolytic | % Degradation (24h) | 8.9% | 10.5% | 7.2% |
| Major Degradants | Dehalogenated products | Dehalogenated and photodimerized products | Dehalogenated products | |
| Thermal | % Degradation (7 days) | 5.1% | 6.8% | 4.3% |
| Major Degradants | Minor unidentified peaks | Minor unidentified peaks | Minor unidentified peaks |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Table 2: HPLC Purity Analysis of this compound and Derivatives Post-Forced Degradation
| Stress Condition | Analyte | Purity by HPLC (%) - Initial | Purity by HPLC (%) - Final | Number of Degradation Products (>0.1%) |
| Acid Hydrolysis | This compound | 99.8 | 84.6 | 3 |
| Derivative A | 99.7 | 81.2 | 4 | |
| Derivative B | 99.9 | 87.1 | 2 | |
| Base Hydrolysis | This compound | 99.8 | 77.0 | 2 |
| Derivative A | 99.7 | 74.6 | 2 | |
| Derivative B | 99.9 | 80.4 | 1 | |
| Oxidative | This compound | 99.8 | 87.3 | 2 |
| Derivative A | 99.7 | 85.5 | 3 | |
| Derivative B | 99.9 | 89.8 | 2 | |
| Photolytic | This compound | 99.8 | 90.9 | 4 |
| Derivative A | 99.7 | 89.2 | 5 | |
| Derivative B | 99.9 | 92.7 | 3 | |
| Thermal | This compound | 99.8 | 94.7 | 1 |
| Derivative A | 99.7 | 92.9 | 2 | |
| Derivative B | 99.9 | 95.6 | 1 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
A robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate assessment of degradation.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
-
Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Forced Degradation Study Protocols
For each condition, a solution of the test compound (1 mg/mL) is prepared and subjected to the stress condition. A control sample is stored at 5°C, protected from light.
-
Acid Hydrolysis: The sample solution is mixed with an equal volume of 1N HCl and heated at 80°C for 24 hours.
-
Base Hydrolysis: The sample solution is mixed with an equal volume of 1N NaOH and heated at 80°C for 24 hours.
-
Oxidative Degradation: The sample solution is mixed with an equal volume of 30% hydrogen peroxide and kept at room temperature for 24 hours.
-
Photostability: The sample solution is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: The solid compound is placed in a controlled temperature oven at 105°C for 7 days.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Benchmarking
Potential Degradation Pathway under Hydrolytic Conditions
Conclusion
This guide provides a standardized methodology for the stability benchmarking of this compound and its derivatives. By following these protocols, researchers can generate reliable and comparable data to inform drug development decisions. The stability of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. Generally, electron-withdrawing groups may enhance stability by reducing the electron density of the ring system, making it less susceptible to oxidative and certain hydrolytic degradation pathways. Conversely, electron-donating groups may increase the reactivity of the quinoline ring. A systematic approach, as outlined in this guide, is critical for understanding these structure-stability relationships and for selecting drug candidates with optimal physicochemical properties.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-chloroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Bromo-2-chloroquinoline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel and the environment.
This compound is recognized for its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, strict adherence to the following disposal procedures is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to be familiar with the hazard profile of this compound and to use appropriate personal protective equipment (PPE).
Hazard Classification:
-
Acute toxicity, oral
-
Skin irritation
-
Serious eye irritation
-
Specific target organ toxicity — single exposure (respiratory system)[1]
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a respirator may be necessary.[3] | Minimizes inhalation of dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel from the area.
-
Contain the Spill:
-
For solid spills, carefully sweep up the material to avoid creating dust.[4][5][6]
-
For liquid spills (if the compound is dissolved in a solvent), absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[6]
-
-
Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.[4][5][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Step-by-Step Disposal Plan
Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[7]
-
Segregation of Waste: As a halogenated organic compound, this compound waste must be segregated into a container specifically designated for "Halogenated Organic Waste."[6][7] Do not mix with non-halogenated waste.
-
Container Management:
-
Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Keep the container closed at all times except when adding waste.
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area.[6] Ensure the storage location is away from incompatible materials, particularly oxidizing agents.[8]
-
Empty Container Decontamination: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[7] After decontamination, the container can be disposed of according to institutional protocols.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.[5][8]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: this compound [xixisys.com]
- 3. echemi.com [echemi.com]
- 4. E-6-BROMO-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of 6-Bromo-2-chloroquinoline: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2-chloroquinoline (CAS No: 1810-71-5), ensuring operational integrity and personnel safety. The following procedural guidance is designed to directly address the critical aspects of usage, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Understanding its specific dangers is the first step toward safe handling. The primary hazards include irritation to the skin, eyes, and respiratory system, with potential for toxicity if ingested.[1][2]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | Warning[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] | Warning[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] | Warning[1][3] |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed[2] / H302: Harmful if swallowed | Danger / Warning |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for minimizing risks associated with this compound. This involves a combination of engineering controls, appropriate personal protective equipment, and established protocols for handling and emergencies.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Ventilation: Always use this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure the ventilation system is functioning correctly before starting any work.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact. All PPE should meet established standards such as those from ANSI or NIOSH.[5][6]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn over goggles during procedures with a high splash potential.[6] |
| Hands | Chemical-Resistant Gloves | Use nitrile or other impervious gloves.[7] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[5] |
| Body | Laboratory Coat / Impervious Clothing | A standard lab coat is required.[7] For larger quantities or tasks with a higher risk of splashes, consider chemically resistant aprons or suits.[4] |
| Respiratory | Respirator (If necessary) | Respiratory protection is not typically required if work is performed in a fume hood.[6] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[4][8] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE and spill cleanup materials are readily accessible.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves, ensuring a proper fit.
-
Weighing and Transfer: Conduct any weighing or transfer of the solid compound within the fume hood to contain any dust.[5] Avoid the formation of dust and aerosols.[5]
-
During Experiment: Keep the container tightly closed when not in use.[4] Smoking, eating, and drinking are strictly prohibited in the work area.[9]
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Clean the work area and any equipment used. Contaminated clothing should be removed and washed before reuse.[1][3]
Storage Protocol
Proper storage is essential to maintain chemical integrity and prevent accidents.
-
Conditions: Store in a cool, dry, and well-ventilated place.[1][4][5] Some suppliers recommend refrigeration.[1]
-
Container: Keep the container tightly closed to prevent moisture contamination and spillage.[1][4]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Emergency and Disposal Plans
Rapid and informed responses to emergencies can significantly mitigate harm.
First-Aid Measures
In the event of exposure, immediate action is critical. If symptoms persist after first aid, seek medical attention.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][5] If irritation occurs, get medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][5] |
Spill Response Protocol
-
Evacuate & Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if the spill generates dust.[5]
-
Contain & Clean: Avoid generating dust.[4][5] For small spills, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[5] You can mix the material with sand or another inert absorbent.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Place all contaminated materials (including cleaning supplies and PPE) in a sealed container for proper disposal.
Waste Disposal Plan
Chemical waste must be managed according to institutional policies and local regulations.
-
Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[10]
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Arrange for disposal through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: this compound [xixisys.com]
- 4. echemi.com [echemi.com]
- 5. E-6-BROMO-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
